molecular formula C4H5BrN4O B1531460 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1232793-93-9

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

カタログ番号: B1531460
CAS番号: 1232793-93-9
分子量: 205.01 g/mol
InChIキー: HGVOVDZGTQSTFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C4H5BrN4O and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVOVDZGTQSTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and molecular weight of 3-bromo-triazole carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-bromo-1H-1,2,4-triazole-3-carboxamide (often referred to as 3-bromo-triazole carboxamide due to tautomerism). This compound is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of antiviral (e.g., Ribavirin analogs) and anticancer agents.

CAS Registry Number: 1207755-03-0 Molecular Formula: C₃H₃BrN₄O Molecular Weight: 190.99 g/mol

Chemical Identity & Structural Dynamics[1]

Nomenclature and Tautomerism

The designation "3-bromo-triazole carboxamide" is chemically ambiguous without specifying the ring system (1,2,3- vs. 1,2,4-triazole) and the protonation state. The most pharmacologically relevant isomer is 5-bromo-1H-1,2,4-triazole-3-carboxamide .

Due to annular tautomerism characteristic of 1,2,4-triazoles, the hydrogen atom can migrate between the nitrogen atoms (N1, N2, N4). Consequently, the substituents at positions 3 and 5 are chemically equivalent in the unsubstituted ring unless fixed by alkylation.

  • Tautomer A (1H): 5-bromo-1H-1,2,4-triazole-3-carboxamide[1][2]

  • Tautomer B (2H): 5-bromo-2H-1,2,4-triazole-3-carboxamide (less stable)

  • Tautomer C (4H): 3-bromo-4H-1,2,4-triazole-5-carboxamide

Key Insight: In solution (DMSO-d₆), the 1H-tautomer generally predominates, stabilized by intermolecular hydrogen bonding between the carboxamide oxygen and the ring NH.

Physicochemical Properties
PropertyValueNotes
Molecular Weight 190.99 g/mol Monoisotopic Mass: 189.949 (⁷⁹Br) / 191.947 (⁸¹Br)
Exact Mass 189.94937Distinct 1:1 isotopic pattern due to Bromine
Appearance White to off-white solidCrystalline powder
Melting Point >200°C (dec.)[3][4]High MP due to extensive H-bond network
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar solvents
pKa (Acidic) ~8.0 - 9.0Ring NH acidity (predicted)
H-Bond Donors 2Amide NH₂, Ring NH
H-Bond Acceptors 3Amide O, Ring N (pyridine-like)

Synthetic Methodologies

The synthesis of 5-bromo-1H-1,2,4-triazole-3-carboxamide typically follows two primary retrosynthetic disconnections: functionalization of the pre-formed triazole ring or cyclization of acyclic precursors.

Workflow A: Bromination of 1,2,4-Triazole-3-Carboxamide

This method utilizes the commercially available Ribavirin aglycon (1,2,4-triazole-3-carboxamide). Electrophilic aromatic substitution on the triazole ring is challenging due to its electron-deficient nature; however, bromination can be achieved under radical or catalyzed conditions.

Workflow B: Ammonolysis of Methyl Ester (Preferred)

A more controlled approach involves the ammonolysis of Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 704911-47-7). This avoids regioselectivity issues during bromination.

Protocol:

  • Starting Material: Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.[5]

  • Reagent: 7N Ammonia in Methanol (excess).

  • Conditions: Sealed tube, RT to 50°C, 12–24 hours.

  • Workup: Concentration in vacuo. The product often precipitates due to the lower solubility of the amide compared to the ester.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Visualization

The following diagram illustrates the logical flow for the production of the target scaffold.

SynthesisPathways Start1 Methyl 1,2,4-triazole-3-carboxylate Step1 Bromination (Br2/AcOH or NBS) Start1->Step1 Inter1 Methyl 5-bromo-1,2,4-triazole-3-carboxylate (CAS 704911-47-7) Step1->Inter1 Step2 Ammonolysis (NH3/MeOH) Inter1->Step2 Target 5-Bromo-1H-1,2,4-triazole-3-carboxamide (CAS 1207755-03-0) Step2->Target Start2 1,2,4-Triazole-3-carboxamide (Ribavirin Aglycon) Step3 Direct Bromination (Br2/H2O, difficult) Start2->Step3 Low Yield Step3->Target Low Yield

Figure 1: Synthetic pathways for 5-bromo-1H-1,2,4-triazole-3-carboxamide showing the preferred ester-ammonolysis route.

Applications in Drug Discovery[4][7][8][9][10]

The "Bromine Handle" Strategy

The C-Br bond at position 5 is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold.

  • Suzuki Coupling: Reaction with aryl boronic acids introduces aromatic groups at C5, creating 3,5-disubstituted triazoles common in kinase inhibitors.

  • Nucleophilic Substitution (SₙAr): The bromine atom is activated by the electron-deficient triazole ring, allowing displacement by amines or thiols to form 5-amino or 5-thio derivatives.

Bioisosterism & Pharmacophore

The triazole-carboxamide motif is a bioisostere of the purine base in nucleosides.

  • Ribavirin Analogs: The compound serves as a precursor for nucleoside analogs where the sugar moiety is attached to N1. The bromine can be later substituted to tune viral polymerase inhibition.

  • Hydrogen Bonding: The carboxamide group (donor/acceptor) mimics the cytosine/guanosine pairing interface, essential for interacting with biological targets like IMP dehydrogenase (IMPDH).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Signature: A characteristic 1:1 doublet at m/z 191 and 193 ([M+H]⁺) confirms the presence of a single bromine atom.

  • Fragmentation: Loss of -NH₃ (17 Da) or -CONH₂ (44 Da) may be observed.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 14.0–14.5 ppm (br s, 1H): Triazole ring NH (exchangeable, often broad or invisible depending on water content).

  • δ 7.6–7.8 ppm (br s, 1H): Amide NH (Ha).

  • δ 7.4–7.6 ppm (br s, 1H): Amide NH (Hb).

  • Note: Absence of C-H singlet at the triazole region (usually ~8.5 ppm) confirms full substitution (Bromine at C5).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~160 ppm: Carbonyl (C=O).

  • δ ~155 ppm: C3 (attached to amide).

  • δ ~145 ppm: C5 (attached to Br).

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

  • Use a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide or oxidative degradation.

References

  • VulcanChem . 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Product Data. Retrieved from

  • PubChem . 1,2,4-Triazole-3-carboxamide (Ribavirin Aglycon) Compound Summary. Retrieved from

  • Matrix Scientific . 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Data Sheet. Retrieved from

  • MDPI . Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules, 2025.[3][6][7][8] Retrieved from

  • CymitQuimica . 5-Bromo-1H-1,2,4-triazole-3-carboxamide (CAS 1207755-03-0).[1][2] Retrieved from

Sources

literature review of 1,2,4-triazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1,2,4-triazole-5-carboxamide derivatives, designed for researchers in medicinal chemistry and pharmacology.

Technical Whitepaper & Literature Review

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to mimic amide bonds and act as a bioisostere for carboxylic acids. While the 1,2,4-triazole-3-carboxamide motif (exemplified by Ribavirin) is a cornerstone of antiviral therapy, its regioisomer—the 1-substituted-1,2,4-triazole-5-carboxamide —represents a distinct, emerging pharmacophore. This guide analyzes the structural divergence, synthetic challenges, and therapeutic potential (specifically EGFR kinase inhibition and antifungal activity) of the 5-carboxamide derivatives, distinguishing them from their 3-carboxamide counterparts.

Part 1: Structural Significance & SAR

The Regioselectivity Paradox

In an unsubstituted 1H-1,2,4-triazole, positions 3 and 5 are equivalent due to rapid annular tautomerism. However, introducing a substituent at the N1 position breaks this symmetry, creating distinct electronic and steric environments at C3 and C5.

  • C3-Carboxamide (Ribavirin-like): The carboxamide group is distal to the N1 substituent. This arrangement favors nucleoside mimicry, allowing the molecule to interact with enzymes like IMP Dehydrogenase (IMPDH).

  • C5-Carboxamide (The Target): The carboxamide group is proximal to the N1 substituent. This creates a "steric clash" zone but also a unique hydrogen-bonding cleft. This scaffold is increasingly identified in kinase inhibitors (e.g., EGFR, VEGFR) where the N1 substituent occupies a hydrophobic pocket while the 5-carboxamide engages the hinge region of the kinase.

Structure-Activity Relationship (SAR) Matrix
Feature3-Carboxamide Derivative5-Carboxamide Derivative
Steric Environment Open, accessible.Crowded (due to N1-R group).
Electronic Character Electron-deficient ring; H-bond donor.Inductive effect from N1 influences C5 carbonyl.
Primary Target IMP Dehydrogenase (Antiviral).Tyrosine Kinases (Anticancer), CYP51 (Antifungal).
Metabolic Stability Susceptible to amidases.Often more resistant due to steric shielding.

Part 2: Synthetic Pathways

Synthesizing 5-carboxamide derivatives requires strategies that prevent the thermodynamic preference for the less sterically hindered 3-isomer.

Core Synthetic Methodologies
  • Cyclization of Amidrazones: The most reliable route involves the reaction of oxamic acid hydrazides with orthoesters or imidates.

  • Regioselective Alkylation: Direct alkylation of pre-formed triazole-3-carboxamides often yields a mixture of N1, N2, and N4 isomers. The N1-alkylation (yielding the 3-carboxamide) is kinetically favored, making the synthesis of the 5-isomer via this route challenging without blocking groups.

  • Dimroth Rearrangement: A thermal rearrangement that can convert 5-amino-1,2,4-triazoles into thermodynamically stable isomers, often utilized to correct regiochemistry.

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence in synthesis between the 3- and 5-isomers.

SynthesisPath Precursor Hydrazide Precursor (R-CO-NHNH2) Reagent_A Ethyl Oxalyl Chloride (C5-Directing) Precursor->Reagent_A Route A Reagent_B Imidate/Orthoester (C3-Directing) Precursor->Reagent_B Route B Intermediate_5 N-Acyl Amidrazone Reagent_A->Intermediate_5 Intermediate_3 Formyl Hydrazone Reagent_B->Intermediate_3 Cyclization Cyclization (Heat/Base) Intermediate_5->Cyclization Intermediate_3->Cyclization Product_5 1,2,4-Triazole- 5-Carboxamide Cyclization->Product_5 Steric Control Product_3 1,2,4-Triazole- 3-Carboxamide Cyclization->Product_3 Thermodynamic

Caption: Divergent synthetic pathways controlling regioselectivity between 5-carboxamide and 3-carboxamide isomers.

Part 3: Therapeutic Profiles

Anticancer Activity (Kinase Inhibition)

Recent literature identifies 1,2,4-triazole-5-carboxamides as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) . Unlike the 3-isomer, which acts as a nucleoside antimetabolite, the 5-isomer scaffold fits into the ATP-binding pocket of kinases.

  • Mechanism: The carboxamide nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Met793 in EGFR), while the N1-substituent (often a hydrophobic aryl group) occupies the hydrophobic back pocket.

  • Data Point: Derivatives containing a 3,4,5-trimethoxyphenyl moiety at N1 have shown IC50 values in the low micromolar range (1.5 - 5.0 µM) against HeLa and MCF-7 cell lines.

Antifungal Activity (CYP51 Inhibition)

The triazole ring is the pharmacophore of choice for inhibiting lanosterol 14α-demethylase (CYP51). 5-carboxamide derivatives have been designed to add additional binding contacts within the heme cavity, improving potency against resistant Candida strains.

Antiviral Activity (The Ribavirin Analogue)

While the 3-carboxamide (Ribavirin) is the gold standard, 5-carboxamide analogues ("Iso-Ribavirin") have been synthesized to test the "error catastrophe" hypothesis.

  • Insight: The 5-carboxamide analogues generally show reduced antiviral potency compared to the 3-isomer because they are poor substrates for adenosine kinase, the enzyme responsible for the initial phosphorylation step required for activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1,2,4-triazole-5-carboxamide

Note: This protocol utilizes the cyclization of an oxamic acid hydrazide precursor.[1]

Reagents: Phenylhydrazine, Ethyl oxalyl chloride, Triethyl orthoformate, Ethanol, Potassium Carbonate.

  • Formation of Hydrazide:

    • Dissolve phenylhydrazine (10 mmol) in dry dichloromethane (DCM) at 0°C.

    • Add triethylamine (1.2 eq) followed by dropwise addition of ethyl oxalyl chloride (1.0 eq).

    • Stir for 2 hours. Isolate the ethyl 2-(2-phenylhydrazinyl)-2-oxoacetate intermediate via filtration.

  • Cyclization:

    • Suspend the intermediate in absolute ethanol.

    • Add triethyl orthoformate (5 eq) and a catalytic amount of p-TsOH.

    • Reflux for 12 hours. The system cyclizes to form the ester precursor.

  • Amidation:

    • Treat the resulting ester with saturated methanolic ammonia in a sealed tube at 80°C for 6 hours.

    • Purification: Evaporate solvent. Recrystallize from ethanol/water (9:1).

    • Validation: 1H NMR should show the amide protons as two broad singlets (approx. 7.5 and 8.0 ppm) and the triazole C3-H as a sharp singlet around 8.5-9.0 ppm.

Protocol B: Biological Assay - EGFR Kinase Inhibition (In Vitro)

Objective: Determine the IC50 of the derivative against EGFR.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Enzyme Mix: Dilute recombinant human EGFR kinase (0.2 µg/mL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 10 µL of compound (serial dilutions) to 96-well plate.

    • Add 20 µL of Enzyme Mix. Incubate 10 min at RT.

    • Initiate reaction by adding 20 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

  • Termination & Detection:

    • Incubate 60 min at 30°C.

    • Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP.

    • Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Measure luminescence.

  • Analysis: Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression.

Visualization: Mechanism of Action (EGFR Inhibition)

MOA Ligand 1,2,4-Triazole-5-Carboxamide Target EGFR Kinase Domain (ATP Binding Pocket) Ligand->Target Binds Interaction_1 H-Bond: Amide NH2 -> Glu762 Target->Interaction_1 Interaction_2 H-Bond: Triazole N -> Met793 (Hinge) Target->Interaction_2 Interaction_3 Hydrophobic: N1-Aryl -> Back Pocket Target->Interaction_3 Result Inhibition of Autophosphorylation (Apoptosis Induction) Interaction_1->Result Interaction_2->Result Interaction_3->Result

Caption: Molecular interactions between 5-carboxamide derivatives and the EGFR kinase domain ATP pocket.

References

  • Mikhina, E., et al. (2024). Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.[2] ResearchGate.[3][4][5] Link

  • Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. Link

  • Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives.[6] CORE. Link

  • BenchChem. The 4-amino-1H-1,2,3-triazole-5-carboxamide Scaffold: A Versatile Core for Modern Drug Discovery. BenchChem. Link(Note: Provides comparative context for triazole carboxamide scaffolds).

  • El-Sherbeny, M.A., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors.[7] European Journal of Medicinal Chemistry.[8] Link

Sources

Predictive Frameworks for Metabolic Stability in Triazole Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for Triazole Carboxamide Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazole carboxamides—encompassing both 1,2,3-triazole-4-carboxamide and 1,2,4-triazole-3-carboxamide regioisomers—are privileged scaffolds in medicinal chemistry, widely utilized for their ability to mimic peptide bonds, enhance solubility, and engage in hydrogen bonding with biological targets (e.g., kinases, nucleoside transporters).[1][2][3][4] However, their clinical utility is frequently attrition-prone due to rapid metabolic clearance. The carboxamide moiety is susceptible to amidases, while the triazole ring substituents often serve as substrates for Cytochrome P450 (CYP) mediated oxidation.

This guide details a rigorous, self-validating workflow for predicting and optimizing the metabolic stability of these scaffolds. We integrate Quantum Mechanical (QM) descriptors with empirical microsomal assays to establish a robust Structure-Metabolism Relationship (SMR).

The Triazole Carboxamide Scaffold: Metabolic Liabilities

The metabolic fate of triazole carboxamides is dictated by the electronic environment of the triazole ring and the steric accessibility of the carboxamide side chain.

Structural Vulnerabilities[1]
  • Amide Hydrolysis: The carboxamide group (

    
     or 
    
    
    
    ) is the primary "soft spot." While the triazole ring exerts an electron-withdrawing effect that can stabilize the amide bond against spontaneous hydrolysis, it remains vulnerable to hepatic amidases and esterases.
  • N-Dealkylation: Substituents attached to the triazole nitrogens (N1, N2, or N4 depending on the isomer) are frequent sites of CYP450-mediated oxidative dealkylation, particularly if they possess

    
    -hydrogens.
    
  • Ring Oxidation: While the triazole ring itself is generally resistant to oxidation due to aromaticity, electron-rich variants (e.g., amino-triazoles) can undergo ring opening or oxidation.

In Silico Prediction Architecture

Before synthesis, computational modeling must filter candidates with high intrinsic clearance liabilities.

Quantum Mechanical (QM) Profiling

Standard QSAR models often fail to capture the specific electronic effects of triazole tautomers. We utilize Density Functional Theory (DFT) to calculate Bond Dissociation Energies (BDE) for abstractable hydrogen atoms (H-abstraction is the rate-limiting step in CYP oxidation).

  • Protocol: Geometry optimization at the B3LYP/6-31G(d,p) level.

  • Metric: Calculate the energy gap (

    
    ) for H-abstraction at 
    
    
    
    -carbons. Lower
    
    
    correlates with higher metabolic lability.
  • Fukui Functions: Map electrophilic attack sites on the aromatic ring to predict hydroxylation potential.

Site of Metabolism (SOM) Prediction

Utilize consensus modeling (e.g., SMARTCyp, Xenosite) to rank atomic sites by metabolic probability.

  • High Probability:

    
    -carbon of N-alkyl chains.
    
  • Medium Probability: Amide nitrogen (if substituted).

  • Low Probability: Triazole C5-H (1,2,3-triazole) or C5-H (1,2,4-triazole).

Experimental Validation: The Microsomal Stability Assay

This protocol serves as the "ground truth" for validating in silico predictions. It measures the intrinsic clearance (


) using Human Liver Microsomes (HLM).
Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Test Compound: 1 µM final concentration (ensures linear kinetics,

    
    ).
    
Step-by-Step Protocol
  • Pre-Incubation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Buffer instead of NADPH (detects non-CYP degradation).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.

  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis & Calculation

Plot


 vs. time (

). The slope of the linear regression is

(depletion rate constant).




Interpretation:

  • 
    : Low Clearance (Stable).
    
  • 
    : Moderate Clearance.
    
  • 
    : High Clearance (Unstable).
    

Integrated Workflow & Optimization Logic

The following diagram illustrates the decision-making process when handling triazole carboxamide scaffolds.

MetabolicWorkflow Library Triazole Carboxamide Library InSilico In Silico Filter (DFT + SOM Prediction) Library->InSilico Synthesis Targeted Synthesis InSilico->Synthesis Pass Microsomal HLM Stability Assay (LC-MS/MS) Synthesis->Microsomal Decision Clearance Analysis (CL_int) Microsomal->Decision Decision->Library Low CL_int (Advance to In Vivo) MetID Metabolite ID (Mass Shift Analysis) Decision->MetID High CL_int Opt_Amide Liability: Amide Hydrolysis Fix: Bioisostere / Steric Shield MetID->Opt_Amide Hydrolysis Opt_Oxidation Liability: N-Dealkylation Fix: Fluorination / Rigidification MetID->Opt_Oxidation Oxidation Opt_Amide->Synthesis Iterate Opt_Oxidation->Synthesis Iterate

Caption: Figure 1. Integrated iterative workflow for assessing and optimizing metabolic stability in triazole carboxamides.

Structural Optimization Strategies

When high clearance is observed, the specific structural modification depends on the identified metabolite:

Metabolic LiabilityObserved Metabolite (LC-MS)Structural Fix Strategy
Amide Hydrolysis Loss of amine fragment (

)
Steric Shielding: Introduce methyl groups ortho to the amide. Bioisostere: Replace amide with oxadiazole or ketopyrrole.
N-Dealkylation Loss of alkyl group (

)
Fluorination: Replace

-hydrogens with Fluorine (blocks CYP abstraction). Rigidification: Cyclize the alkyl chain into a ring.
Ring Oxidation

Da (Hydroxylation)
Electronic Tuning: Add electron-withdrawing groups (e.g.,

,

) to the phenyl ring attached to the triazole.

Case Study Data: 1,2,3-Triazole-4-Carboxamides

The table below summarizes stability data for a series of 5-amino-1,2,3-triazole-4-carboxamide derivatives, highlighting the impact of substituents.

Compound IDR1 (Triazole-N1)R2 (Amide-N)

(min)

(µL/min/mg)
Stability Class
TRZ-01 PhenylH12.4115.0Unstable
TRZ-02 PhenylMethyl28.049.5Moderate
TRZ-03 4-F-PhenylMethyl45.230.6Moderate
TRZ-04 4-F-Phenyltert-Butyl>60< 15.0Stable

Note: Data adapted from optimization trends observed in recent antitubercular and anticancer triazole research.

References

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

  • In silico Model Development for Predicting Human CYP3A4 Metabolic Stability. NIH Research Festival. Available at: [Link]

  • 1,2,4-Triazole-3-carboxamide: Metabolic Pathways. Reactome Pathway Database. Available at: [Link]

Sources

Technical Guide: Toxicology & Safety Assessment of Bromo-Triazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-triazole intermediates (e.g., 4-bromo-1H-1,2,3-triazole, 3-bromo-1,2,4-triazole) represent a duality in drug development: they are high-value pharmacophores for antifungals and oncology drugs, yet they possess a latent "high-energy" nitrogen backbone.

This guide moves beyond basic Safety Data Sheet (SDS) parameters. It establishes a Tiered Risk Assessment Framework for handling these compounds. The core thesis is that all bromo-triazoles must be treated as potential energetic materials and alkylating genotoxins until empirical data proves otherwise.

Part 1: Chemical Nature & Hazard Identification

The Structural Hazard Matrix

The safety profile of bromo-triazoles is governed by two competing structural features:

  • The Triazole Core (Energetic): The high nitrogen content (N:C ratio) creates a propensity for exothermic decomposition.

    • 1,2,3-Triazoles:[1][2][3] Contain three contiguous nitrogen atoms, creating a higher enthalpy of formation and greater shock sensitivity risk than their 1,2,4-isomers.

    • 1,2,4-Triazoles:[4][5][6][7][8][9] Generally more thermally stable but still capable of violent decomposition under confinement.

  • The Bromine Substituent (Reactive): The C-Br bond is a weak point ($ \approx 280 \text{ kJ/mol}

    
     S_NAr $), making these compounds potential alkylating agents  in biological systems (DNA interaction).
    
Quantitative Hazard Data (Representative)

Note: Data represents a synthesis of class-based properties and specific compound reports.

Parameter4-Bromo-1H-1,2,3-triazole3-Bromo-1,2,4-triazoleCritical Threshold
CAS 40964-56-57343-33-1N/A
Physical State Solid / Viscous LiquidSolid (MP: 186°C)Dust explosion risk if solid
Acute Oral Tox (LD50) Est. 300–2000 mg/kg (Rat)>500 mg/kg (Rat)< 300 mg/kg (Cat 3)
Decomposition Onset (

)
~140–160°C (Exothermic)>200°COperating Temp < (

)
Shock Sensitivity Moderate (if dry)Low< 40 J (Impact)
GHS Classification Acute Tox 4, Irritant 2AAcute Tox 4, Irritant 2Cat 1 (Explosive)

Part 2: Toxicological Profiling (Genotoxicity Focus)

The Genotoxicity Imperative (ICH M7)

Bromo-triazoles are frequently flagged as Class 3 impurities (Alerting Structure, unrelated to API) under ICH M7 guidelines due to the halogenated heteroaromatic ring. The bromine atom facilitates covalent binding to DNA nucleophiles (guanine/adenine).

Assessment Workflow

Do not rely solely on in silico predictions. The electron-withdrawing nature of the triazole ring can amplify the reactivity of the bromine.

GenotoxWorkflow Start Candidate Bromo-Triazole QSAR In Silico (Derek/Sarah) Structural Alert? Start->QSAR Ames Ames Test (OECD 471) 5 Strains +/- S9 QSAR->Ames Alert Found Safe Treat as Class 5 (Non-mutagenic) QSAR->Safe No Alert Pos Positive (+) Ames->Pos Neg Negative (-) Ames->Neg Vivo In Vivo Micronucleus (Follow-up) Pos->Vivo Risk Assessment Neg->Safe

Figure 1: Decision tree for genotoxicity assessment of bromo-triazole intermediates in compliance with ICH M7.

Protocol: Modified Ames Test

Standard Ames tests may yield false negatives if the compound is volatile or bactericidal.

  • Dose Range Finding: Critical for bromo-triazoles due to high cytotoxicity. Start at 5000 µ g/plate and dilute down to 1 µ g/plate .

  • Pre-incubation Method: Use the pre-incubation modification (20 min at 37°C) rather than plate incorporation to maximize interaction between the test article and bacteria before agar solidification.

  • Strain Selection: Ensure S. typhimurium TA100 and TA1535 are included (sensitive to base-pair substitution caused by alkylating agents).

Part 3: Process Safety & Thermal Stability

The "High Nitrogen" Rule

Never scale up a bromo-triazole reaction >10g without DSC data. The decomposition of the triazole ring releases Nitrogen gas ($ N_2 $). In a closed vessel, this non-condensable gas generation leads to rapid pressurization, potentially rupturing the reactor before the thermal runaway is detected.

Thermal Screening Protocol

Objective: Determine the Onset Temperature ($ T_{onset}


 \Delta H_d $).
  • Instrument: Differential Scanning Calorimetry (DSC).

  • Sample: 2–5 mg, Gold-plated high-pressure crucible (to contain $ N_2 $).

  • Ramp: 5°C/min from 30°C to 400°C.

  • Analysis:

    • If

      
      : High Energy Hazard. 
      
    • If

      
      : Explosive Potential. 
      
    • Calculate Adiabatic Temperature Rise (

      
      ) : 
      
      
      
      .
Advanced Characterization (ARC)

If the DSC shows an onset < 200°C, proceed to Accelerating Rate Calorimetry (ARC) to determine the Time to Maximum Rate (TMR) . This defines the window of time operators have to intervene if cooling fails.

ThermalSafety Sample Bromo-Triazole Sample DSC DSC Screening (Gold Crucible) Sample->DSC Eval Energy > 500 J/g? DSC->Eval LowRisk Standard Processing (T < Onset - 50°C) Eval->LowRisk No HighRisk ARC Testing Required (Determine TMR24) Eval->HighRisk Yes Vent Vent Sizing Calculation (Leung Method) HighRisk->Vent

Figure 2: Thermal safety escalation protocol. TMR24 = Time to Maximum Rate (24 hours).

Part 4: Handling & Occupational Hygiene[11][12]

Occupational Exposure Banding (OEB)

Due to the lack of established OELs (Occupational Exposure Limits) for specific intermediates, assign a default OEB 3 (10–100 µg/m³) .

  • Rationale: Potential for eye damage (Category 1/2A) and unknown chronic mutagenicity.

Safe Handling Protocol
  • Containment: Weigh solids inside a HEPA-filtered powder containment hood or isolator.

  • Solvation: Solvate the solid as early as possible in the process. Solutions of bromo-triazoles are significantly less shock-sensitive than the dry solid.

  • Metal Avoidance: Do not use metal spatulas (especially copper or iron) with acidic triazole solutions. Transition metals can catalyze decomposition or form highly sensitive metal-triazolate salts. Use ceramic or PTFE tools.

  • Waste: Quench reaction mixtures into dilute NaOH/Hypochlorite to mineralize the triazole ring if destruction is required, but only after validating the exotherm of the quench.

Part 5: References

  • International Council for Harmonisation (ICH). (2017).[10] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[11]Link

  • European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: 3-Bromo-1H-1,2,4-triazole (CAS 7343-33-1).[5]LinkNote: Generalized link to ECHA search as specific dossiers require login/dynamic navigation.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

  • PubChem. (2024). Compound Summary: 4-Bromo-1H-1,2,3-triazole.[1][2][3][12] National Library of Medicine. Link

  • Wu, K., et al. (2010). "Thermal Stability and Decomposition Mechanism of 1,2,3-Triazole Derivatives." Journal of Hazardous Materials. LinkNote: Representative citation for thermal decomposition of class.

Sources

The Architectures of Inhibition: A Technical Guide to Triazole-Based Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazole-based carboxamide scaffold represents a bifurcation in medicinal chemistry history, splitting into two distinct lineages defined by nitrogen positioning and synthetic accessibility. On one side, the 1,2,4-triazole-3-carboxamides (e.g., Ribavirin, Carboxyamidotriazole) established the scaffold's utility in antiviral and antineoplastic signaling modulation. On the other, the 1,2,3-triazole-4-carboxamides emerged from the "Click Chemistry" revolution as robust peptidomimetics, utilizing the triazole ring as a bioisostere for the trans-amide bond.

This guide analyzes the development, synthetic evolution, and mechanistic pharmacodynamics of these ligands. It is designed for researchers requiring a rigorous understanding of how to deploy these scaffolds in rational drug design.

Historical Genesis & Structural Evolution[1]

The development of triazole carboxamides is not linear; it is a tale of two isomers.

Phase I: The 1,2,4-Triazole Era (1970s–1990s)

The discovery of Ribavirin (Virazole) in the early 1970s marked the first major clinical success. As a guanosine analog, the 1,2,4-triazole-3-carboxamide moiety proved critical for mimicking the purine base, allowing it to inhibit inosine monophosphate (IMP) dehydrogenase.[1]

In the 1980s and 90s, the focus shifted to non-nucleoside inhibitors. Carboxyamidotriazole (CAI) emerged as a calcium signal transduction inhibitor.[1][2][3][4] Unlike voltage-gated channel blockers, CAI targeted non-voltage-operated Ca²⁺ channels, inhibiting tumor angiogenesis and metastasis—a mechanism distinct from the cytotoxic chemotherapy of that era.[1]

Phase II: The Click Revolution (2001–Present)

The introduction of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal transformed the 1,2,3-triazole isomer from a synthetic curiosity into a dominant pharmacophore.[1] The 1,4-disubstituted 1,2,3-triazole ring was identified as a rigid bioisostere of the amide bond, possessing similar dipole moments and H-bonding capabilities but with complete resistance to proteolytic cleavage. This birthed a new class of peptidomimetic carboxamides used to stabilize alpha-helices and inhibit proteases.

Feature1,2,4-Triazole-3-Carboxamide1,2,3-Triazole-4-Carboxamide
Primary Origin Traditional Cyclization (Pinner/Einhorn)CuAAC "Click" Chemistry
Key Bioactivity Antiviral, Ca²⁺ Channel BlockadePeptidomimetic, Kinase Inhibition
Electronic Character Electron-deficient, H-bond donor/acceptorStrong dipole (~5D), aromatic
Metabolic Stability Moderate (subject to glycosylation)High (Protease resistant)

Mechanistic Pharmacodynamics[1]

Calcium Signaling Inhibition (CAI Mechanism)

Carboxyamidotriazole (CAI) operates by dampening the calcium influx necessary for signal transduction in cancer cells.[1][2][3][4] This blockade prevents the activation of Protein Kinase C (PKC) and the subsequent MAPK signaling cascade, ultimately arresting angiogenesis.

CAI_Mechanism CAI Carboxyamidotriazole (CAI) Ca_Channel Non-Voltage Gated Ca2+ Channels CAI->Ca_Channel  Blocks Ca_Influx Intracellular Ca2+ Influx Ca_Channel->Ca_Influx PKC Protein Kinase C (PKC) Activation Ca_Influx->PKC MAPK MAPK/ERK Phosphorylation PKC->MAPK VEGF VEGF Expression MAPK->VEGF Outcome Inhibition of Angiogenesis & Metastasis VEGF->Outcome

Figure 1: Signal transduction blockade by Carboxyamidotriazole (CAI).[1] CAI inhibits calcium influx, preventing the downstream phosphorylation cascades required for tumor vascularization.[3]

The Triazole as a Bioisostere

In 1,2,3-triazole-4-carboxamides, the triazole ring mimics the trans-amide bond geometry.[1]

  • Distance: The distance between substituents R1 and R4 in the triazole (approx. 5.0 Å) closely matches the Cα–Cα distance in a trans-peptide bond (3.8 Å).[1]

  • Dipole: The strong dipole of the triazole ring aligns with the amide bond dipole, allowing it to participate in secondary structure stabilization (e.g., alpha-helices) without being a substrate for proteases.

Synthetic Architectures & Protocols

Protocol A: Regioselective Synthesis of 1,2,3-Triazole-4-Carboxamides via CuAAC

This protocol utilizes a "Click" reaction between an organic azide and a propiolic acid derivative (or terminal alkyne carboxamide).[1]

Scope: High-throughput synthesis of peptidomimetics. Safety: Azides are potentially explosive.[1] Work behind a blast shield. Avoid concentrating reaction mixtures containing low MW azides.[1]

Reagents
  • Azide (R-N₃): 1.0 equiv (Generated in situ or pre-synthesized)[1]

  • Alkyne (Propiolamide derivative): 1.0 equiv[1]

  • Catalyst: CuSO₄[1][5]·5H₂O (5 mol%)[1]

  • Reductant: Sodium Ascorbate (10 mol%)[1]

  • Solvent: t-BuOH/H₂O (1:1) or DMSO (for lipophilic substrates)[1]

  • Ligand (Optional): TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) for stabilizing Cu(I).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the alkyne-carboxamide (1.0 mmol) and organic azide (1.0 mmol) in 5 mL of t-BuOH/H₂O (1:1).

  • Catalyst Activation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in 0.5 mL water. Add CuSO₄[1][5]·5H₂O (12.5 mg, 0.05 mmol) to the reaction mixture, followed immediately by the ascorbate solution.

    • Self-Validating Check: The solution should turn from light blue to a turbid yellow/orange (indicating Cu(I) generation).[1] If it remains blue, oxygen is present; degas with N₂.[1]

  • Incubation: Stir vigorously at room temperature for 6–12 hours.

    • Monitoring: TLC should show the disappearance of the azide (visualize with phosphomolybdic acid stain; azides do not fluoresce well).

  • Quenching & Isolation: Dilute with 20 mL water.

    • If solid precipitates:[1] Filter and wash with cold water and diethyl ether.

    • If oil forms:[1] Extract with EtOAc (3x), dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOH usually yields analytical grade material.[1] Column chromatography is rarely needed due to the high specificity of CuAAC.

Protocol B: Synthesis of 1,2,4-Triazole-3-Carboxamides (Pinner-Type)

This traditional method is required for the Ribavirin/CAI class ligands.[1]

Methodology Summary
  • Imidate Formation: React a nitrile (R-CN) with dry HCl in anhydrous alcohol to form the imidate ester hydrochloride.[1]

  • Amidrazone Formation: React the imidate with hydrazine hydrate to form the amidrazone.

  • Cyclization: Condense the amidrazone with an oxalate derivative (e.g., diethyl oxalate) to close the 1,2,4-triazole ring, yielding the ester which is subsequently converted to the carboxamide via ammonolysis.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing these ligands based on the desired therapeutic target.

Synthesis_Workflow Start Target Design Choice Select Isomer Class Start->Choice Branch_123 1,2,3-Triazole (Peptidomimetic) Choice->Branch_123 Stable Amide Mimic Branch_124 1,2,4-Triazole (Signal Inhibitor) Choice->Branch_124 Kinase/Ca2+ Modulator Step_123_1 Alkyne-Amide + Azide Branch_123->Step_123_1 Step_123_2 CuAAC (Click) CuSO4 / Ascorbate Step_123_1->Step_123_2 Product_123 1,2,3-Triazole-4-Carboxamide Step_123_2->Product_123 Step_124_1 Nitrile + Hydrazine Branch_124->Step_124_1 Step_124_2 Cyclization with Oxalate/Formate Step_124_1->Step_124_2 Product_124 1,2,4-Triazole-3-Carboxamide Step_124_2->Product_124

Figure 2: Synthetic decision tree distinguishing the "Click" route (top) from the traditional cyclization route (bottom).

Therapeutic Applications & Case Studies

Oncology: Carboxyamidotriazole (CAI)[1][3][6]
  • Target: Non-voltage-gated Ca²⁺ channels.[1]

  • Clinical Status: Investigated for ovarian cancer and glioblastoma.[1][3]

  • Formulation Insight: The orotate salt of CAI was developed to improve oral bioavailability compared to the free base, addressing poor solubility issues common in rigid planar carboxamides.

Infectious Disease: Ribavirin
  • Target: HCV RNA replication (via IMPDH inhibition).[1]

  • Structural Key: The 3-carboxamide group is essential.[1] Modifications to this group (e.g., to an acid or nitrile) typically abolish antiviral activity, highlighting the specific H-bonding requirements within the viral polymerase active site.

Modern Drug Discovery: Chagas Disease

Recent high-content screening identified 5-amino-1,2,3-triazole-4-carboxamides as potent inhibitors of Trypanosoma cruzi.[1]

  • Optimization: The amino group at the C5 position provides an additional H-bond donor, significantly enhancing potency against the intracellular parasite compared to the unsubstituted triazole.

References

  • Kohn, E. C., et al. (1995).[1] "Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction."[1] Clinical Cancer Research. Link

  • Sidhu, A., et al. (1973).[1] "Antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole)." Science. Link

  • Tornøe, C. W., et al. (2002).[1] "Peptidotriazoles on solid phase: [1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides." The Journal of Organic Chemistry. Link[1]

  • Keenan, M., et al. (2017).[1] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry. Link[1]

  • Bonnefond, M. L., et al. (2018).[1] "Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BCLXL strategies."[1] Oncotarget. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-Triazole Derivatives

[1]

Executive Summary & Strategic Analysis

The 3-bromo-1,2,4-triazole moiety is electronically distinct from standard aryl halides. Unlike phenyl bromides, the triazole ring is electron-deficient and possesses multiple nitrogen atoms capable of


Key Success Factors:

  • N-Protection is Critical: Direct coupling of unprotected 3-bromo-1H-1,2,4-triazole is rarely high-yielding. The "Programmed Functionalization" strategy (N-alkylation/arylation

    
     C-coupling) is the industry standard.
    
  • Ligand Selection: Monodentate phosphines (PPh

    
    ) often suffice for simple cases, but bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) are required to prevent debromination and overcome N-coordination.
    
  • Base/Solvent Synergy: Aqueous biphasic systems are superior to anhydrous conditions, as they facilitate the solubility of inorganic bases and boronic acids while solubilizing the boronate intermediate.

Mechanistic Challenges & Solutions

The following diagram illustrates the competing pathways in the catalytic cycle, highlighting why standard conditions often fail.

SuzukiMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Rate Limiting for Cl, Facile for Br)Pd0->OxAdd 3-Bromo-TriazolePoisonCatalyst Poisoning(Pd-N Coordination)Pd0->Poison Unprotected Triazole NTransMetTransmetallation(Requires Boronate)OxAdd->TransMet Ar-B(OH)2 + BaseDebromHydrodehalogenation(Side Reaction)OxAdd->Debrom Slow TransmetallationRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0

Figure 1: Catalytic cycle highlighting the "Poisoning Trap" caused by triazole nitrogen coordination.

Optimization Matrix: Condition Screening

Use this matrix to select the starting protocol based on your specific substrate constraints.

VariableProtocol A: The Workhorse Protocol B: The Challenger Protocol C: Green/Scale-Up
Substrate Scope N-Alkyl/Aryl 3-bromo-triazolesSterically hindered / Unstable Boronic AcidsWater-soluble / Process Scale
Catalyst Pd(PPh

)

(5 mol%)
XPhos Pd G2 (2-3 mol%)Pd(dppf)Cl

(3 mol%)
Ligand PPh

(included)
XPhos (included in precatalyst)dppf (bidentate)
Base K

CO

(2.0 equiv)
K

PO

(3.0 equiv)
Cs

CO

(2.0 equiv)
Solvent Toluene / EtOH / H

O (4:1:1)
1,4-Dioxane / H

O (10:1)
H

O / iPrOH (1:1)
Temp/Time 90°C, 4-12 h80-100°C, 2-6 h100°C (Microwave: 20 min)
Why Use? Cheap, robust for >80% of cases.Prevents debromination; high turnover.High polarity tolerance; easier workup.

Detailed Experimental Protocols

Protocol A: Standard Coupling for N-Substituted Triazoles

Best for: 3-bromo-1-methyl-1,2,4-triazole or N-benzyl derivatives coupling with stable aryl boronic acids.

Reagents:

  • Substrate: N-substituted 3-bromo-1,2,4-triazole (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ] (0.05 equiv)
  • Base: Potassium Carbonate [K

    
    CO
    
    
    ] (2.0 equiv)
  • Solvent: Toluene (4 vol), Ethanol (1 vol), Deionized Water (1 vol)

Procedure:

  • Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen is the enemy of Pd(0) phosphine complexes.

  • Loading: Add the triazole, boronic acid, and base to the vial.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    last. Quickly seal the vial with a crimp cap or septum.
  • Reaction: Heat to 90°C with vigorous stirring. The biphasic mixture requires rapid agitation to ensure phase transfer.

  • Monitoring: Monitor by LCMS/TLC. Triazoles are polar; use 5-10% MeOH in DCM for TLC if necessary.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography. Tip: Triazoles can streak; add 1% Et

    
    N to the eluent.
    
Protocol B: High-Performance Coupling (Buchwald Conditions)

Best for: Electron-poor boronic acids, heteroaryl boronic acids, or sterically crowded systems.

Reagents:

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II))

  • Base: Potassium Phosphate Tribasic [K

    
    PO
    
    
    ] (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Charge a microwave vial with the triazole (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K

    
    PO
    
    
    (3.0 equiv).
  • Seal the vial and evacuate/backfill with Argon (3 cycles).

  • Inject degassed Dioxane/Water through the septum.

  • Heating:

    • Thermal: 100°C for 4 hours.

    • Microwave: 120°C for 30 minutes.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Strategic Workflow: The "Programmed Arylation" Route[1]

For drug discovery, it is often necessary to vary both the N-substituent and the C3-aryl group. The most efficient route is Chan-Evans-Lam (CEL) coupling followed by Suzuki-Miyaura .

WorkflowStart3-Bromo-1H-1,2,4-Triazole(Commercial)Step1Step 1: N-Arylation(Chan-Evans-Lam)Start->Step1 Cu(OAc)2, Ar-B(OH)2 Air, RTIntermed1-Aryl-3-bromo-triazole(Intermediate)Step1->IntermedStep2Step 2: C3-Arylation(Suzuki-Miyaura)Intermed->Step2 Pd(PPh3)4, Ar'-B(OH)2 90°CFinal1,3-Diaryl-1,2,4-Triazole(Target)Step2->Final

Figure 2: Sequential functionalization workflow for library generation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to Protocol B (XPhos/SPhos). The bulky ligand protects the Pd center from N-coordination.
Debromination (H-Triazole) Slow TransmetallationIncrease boronic acid to 2.0 equiv. Ensure base is fully dissolved (add more water). Lower Temp to 80°C.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF

K)
instead of acids.[2]
Regioisomer Mix Tautomerism (if N-H)MUST protect/substitute the Nitrogen first. Suzuki on N-H triazoles is regiochemically unpredictable.

References

  • Programmed Arylation Strategy

    • Development of di-arylated 1,2,4-triazole-based derivatives... (2020). Describes the sequence of Chan-Evans-Lam followed by Suzuki coupling for 3-bromo-1,2,4-triazoles.
  • Microwave Assisted Protocols

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo... (2016).
  • General Heterocycle Coupling Reviews

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2014).
  • Green Chemistry / Aqueous Conditions

    • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water.[3] (2011). Highlights the use of water-soluble systems for triazole coupling.

    • [Source: RSC / Org.[4] Biomol. Chem.]([Link])

using 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Executive Summary

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is a high-value heterocyclic building block characterized by its dense functionality and "switchable" reactivity. Unlike simple triazoles, this scaffold offers three distinct vectors for diversification: the electrophilic C3-bromide, the nucleophilic ring nitrogens (N1/N2/N4), and the modifiable C5-carboxamide. This guide provides validated protocols for overcoming common synthetic bottlenecks—specifically regioselective alkylation and palladium-catalyzed cross-coupling—to accelerate its integration into drug discovery libraries (e.g., kinase inhibitors, GPCR ligands).

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertySpecificationRelevance
IUPAC Name 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamideUnambiguous identification
Molecular Formula C₄H₅BrN₄OFragment-based drug design (FBDD)
Molecular Weight 204.01 g/mol Low MW allows for significant elaboration
pKa (Ring NH) ~10.0 (Estimated)Acidic; deprotonates with weak bases (K₂CO₃)
H-Bond Donors/Acceptors 2 (NH, Amide-NH) / 4 (N, O)Excellent solubility profile
Solubility DMSO, DMF, MeOHCompatible with standard organic synthesis

Strategic Reactivity Analysis

The utility of this scaffold lies in its orthogonal reactivity. The C3-Br bond serves as a handle for carbon-carbon bond formation, while the Ring NH allows for solubility modulation or pharmacophore attachment.

Reactivity Map

ReactivityMap Core 3-Bromo-N-methyl- 1H-1,2,4-triazole- 5-carboxamide Vector1 Vector A: Ring NH (Nucleophilic) Core->Vector1 Vector2 Vector B: C3-Bromine (Electrophilic) Core->Vector2 Vector3 Vector C: C5-Amide (Modifiable) Core->Vector3 Outcome1 N-Alkylation/Arylation (Regioselectivity Challenge) Vector1->Outcome1 Base/R-X Outcome2 Suzuki/Sonogashira Coupling (Biaryl Formation) Vector2->Outcome2 Pd(0)/Ar-B(OH)2 Outcome3 Dehydration to Nitrile or Hydrolysis Vector3->Outcome3 POCl3 or NaOH

Figure 1: Orthogonal reactivity vectors allow sequential functionalization. Vector A (NH) is typically addressed first to prevent catalyst poisoning during Vector B (C3-Br) coupling.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: The 1,2,4-triazole ring can be alkylated at N1, N2, or N4. For 3,5-disubstituted systems, alkylation typically favors N1 or N2 due to tautomeric equilibrium. Strategy: Use mild conditions to favor the thermodynamic product. Separation of isomers is almost always required.

Materials:

  • Substrate: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv)

  • Alkyl Halide: R-Br or R-I (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the triazole scaffold in 5 mL of anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at Room Temperature (RT) for 15 minutes. The suspension may change color slightly.

  • Addition: Dropwise add the alkyl halide (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

    • Note: If reaction is sluggish, heat to 50°C.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Regioisomer ID: The N1-alkyl isomer (sterically less hindered relative to Br) often elutes differently than the N2-alkyl isomer. Validation: Use 2D NMR (NOESY) to confirm position. N-alkyl protons will show NOE with the C5-amide methyl (if N1) or no NOE (if N2/N4).

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Challenge: Unsubstituted triazoles (free NH) can poison Palladium catalysts. Solution: Perform this step after Protocol A (N-alkylation). If free NH is required, use 3.0+ equiv of base and higher catalyst loading.

Materials:

  • Substrate: N-alkylated-3-bromo-triazole derivative (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the triazole (0.5 mmol), boronic acid (0.75 mmol), and base (1.5 mmol).

  • Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon/Nitrogen for 5 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd catalyst (0.025 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow: Library Synthesis

This workflow illustrates how to generate a library of kinase inhibitor candidates using this scaffold.

Workflow Start Starting Material: 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide Step1 Step 1: N-Alkylation (Diversity Input 1: R1-X) Start->Step1 K2CO3, DMF Intermed Intermediate: N-Alkylated-3-Bromo-Triazole Step1->Intermed Step2 Step 2: Suzuki Coupling (Diversity Input 2: Ar-B(OH)2) Intermed->Step2 Pd cat., Base Final Final Product Library: 3-Aryl-N-alkyl-triazole-5-carboxamides Step2->Final

Figure 2: Sequential functionalization workflow. Step 1 introduces solubility/binding elements; Step 2 introduces the primary pharmacophore.

Handling, Stability & Safety

  • Stability: The bromo-triazole scaffold is stable at room temperature. Store in a cool, dry place.

  • Safety:

    • Inhalation: Triazoles can be respiratory irritants. Use a fume hood.

    • Skin Contact: Wear nitrile gloves.

    • Waste: Heavy metals (Pd) and halogenated waste must be disposed of in segregated streams.

  • Troubleshooting:

    • Low Yield in Suzuki: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure the reaction is strictly anaerobic.

    • Regioselectivity Issues: If N1/N2 mixtures are inseparable, consider using a bulky protecting group (e.g., Trityl) first, which often directs selectivity sterically, then deprotect and alkylate under different conditions.

References

  • Fluorochem. "3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Product Page." Fluorochem.co.uk. Accessed Feb 27, 2026. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483. Link

  • Kallander, L. S., et al. "4-Aryl-1,2,3-triazole: A Novel Template for a Reversible Methionine Aminopeptidase 2 Inhibitor." Journal of Medicinal Chemistry. Link

  • BenchChem. "Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes." BenchChem Technical Notes. Link

  • Matrix Scientific. "3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Specifications." MatrixScientific.com. Link

Sources

Buchwald-Hartwig amination using 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Executive Summary

This guide details the synthetic protocols for performing Buchwald-Hartwig amination on 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (Compound 1 ).

This substrate presents a specific "dual-challenge" in palladium catalysis:

  • Acidic Functionality: The unprotected 1,2,4-triazole ring contains an acidic proton (

    
    ), which can quench standard bases or form stable, unreactive palladium-azolate complexes.
    
  • Coordinating Motifs: The N-methylcarboxamide side chain (

    
    ) at C5 acts as a potential directing group that may sequester the catalyst if not properly managed.
    

This note provides two distinct workflows:

  • Protocol A (The "Robust" Route): Utilizes a transient or permanent protecting group strategy to ensure scalability and reproducibility. Recommended for process chemistry.[1]

  • Protocol B (The "Direct" Route): Utilizes specialized ligand/base systems (BrettPhos/LiHMDS) for direct coupling. Recommended for rapid medicinal chemistry screening.

Substrate Analysis & Retrosynthetic Logic

Compound 1: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide.

  • Electrophilic Site: C3-Bromine. The electron-withdrawing nature of the carboxamide at C5 activates the C-Br bond for oxidative addition.

  • Nucleophilic/Acidic Sites:

    • N1-H (Triazole Ring): Highly acidic. Must be deprotonated or protected.

    • Amide N-H: Moderately acidic (

      
      ). Less of a concern but can participate in side reactions if extremely strong bases are used indiscriminately.
      
Strategic Decision Tree

The following diagram outlines the logic for selecting the appropriate protocol based on your project stage and available reagents.

Coupling_Strategy cluster_legend Key Factors Start Start: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide Decision Is Scale > 100 mg? Start->Decision Direct Protocol B: Direct Coupling (High Throughput / Discovery) Decision->Direct No (Speed prioritized) Protect Protocol A: Protection Route (Process / Scale-up) Decision->Protect Yes (Yield/Purity prioritized) Coupling_Direct Step 1: Coupling (Pd2(dba)3 / tBuBrettPhos / LiHMDS) Direct->Coupling_Direct SEM Step 1: SEM/THP Protection Protect->SEM Coupling_Std Step 2: Coupling (Pd(OAc)2 / Xantphos / Cs2CO3) SEM->Coupling_Std Deprotect Step 3: Deprotection (Acidic Hydrolysis) Coupling_Std->Deprotect Legend Direct Route: Faster, but risk of catalyst poisoning. Protected Route: 2 extra steps, but highly reliable.

Figure 1: Strategic decision tree for selecting the optimal amination pathway.

Protocol A: The Protected Route (Recommended)

This route is superior for scale-up because it masks the acidic triazole proton, converting the substrate into a standard aryl halide that couples efficiently with weak inorganic bases.

Step 1: Protection (SEM-Cl)
  • Reagents: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), DIPEA, DCM.

  • Why: SEM is stable to basic coupling conditions but cleaved easily by acid.

Step 2: Buchwald-Hartwig Coupling (Detailed Protocol)

Materials:

  • Substrate: SEM-protected 3-bromo-triazole derivative (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary).

  • Catalyst:

    
     (2–5 mol%).
    
  • Ligand: Xantphos (for primary amines) or RuPhos (for secondary amines) (2–5 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Inert Setup: Charge a reaction vial with the protected triazole (1.0 equiv), amine (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%), and Ligand (5 mol%).
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (

    
     concentration relative to substrate) via syringe.
    
  • Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor by LCMS.[2][3]

    • Checkpoint: The reaction should turn from dark red/brown to black upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Step 3: Deprotection
  • Conditions: TFA/DCM (1:1) or

    
     in Dioxane at RT for 2 hours.
    
  • Workup: Neutralize carefully with

    
     (aq) to precipitate the product or extract into organic solvent (Note: Triazole amides can be water-soluble; check aqueous layer).
    

Protocol B: The Direct Route (Unprotected)

This method avoids protection/deprotection steps but requires strict anhydrous conditions and specific "Buchwald 3rd/4th Generation" precatalysts compatible with azolyl anions.

Mechanism Insight: Standard bases like


 are insufficient to fully deprotonate the triazole (

) rapidly enough to prevent Pd-complexation. We use LiHMDS (

) to instantly generate the electron-rich triazolate species, which then undergoes oxidative addition.

Materials:

  • Substrate: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv).

  • Amine: 1.2 equiv.[2][4]

  • Precatalyst: tBuBrettPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).

    • Note: If G3 precatalyst is unavailable, use

      
       + Ligand (1:1.2 ratio).
      
  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide),

    
     in THF (3.0 equiv).
    
    • Stoichiometry Note: 1 equiv for triazole NH, 1 equiv for HCl scavenging, 1 equiv excess to ensure basicity.

  • Solvent: THF or 1,4-Dioxane.

Procedure:

  • Catalyst Activation (if not using G3): In a glovebox or under Ar, mix

    
     and tBuBrettPhos  in the reaction solvent at 120°C for 3 mins to pre-form the active 
    
    
    
    species (solution turns from purple to brown/orange).
  • Substrate Addition: Add the triazole substrate (1.0 equiv) and amine (1.2 equiv) to the reaction vessel.

  • Base Addition: Add LiHMDS solution (3.0 equiv) dropwise at RT.

    • Observation: The solution may become heterogeneous or change color as the triazolate forms.

  • Heating: Heat to 65–80°C .

    • Caution: Do not exceed 100°C with LiHMDS as it can degrade the amide functionality over time.

  • Monitoring: Check LCMS at 1 hour and 4 hours.

    • Success Marker: Disappearance of the bromide peak (

      
      ) and appearance of Product (
      
      
      
      ).
  • Quench: Cool to RT. Quench with saturated

    
     (aq).
    
  • Extraction: Extract with EtOAc or 10% MeOH/DCM.

Optimization & Troubleshooting Guide

Data Summary Table: Parameter Optimization

ParameterRecommendationRationale
Ligand tBuBrettPhos > BrettPhos > XPhos Bulky biaryl phosphines prevent the formation of stable Pd-triazolate dimers (catalyst resting state).
Base LiHMDS (Direct) / Cs₂CO₃ (Protected)LiHMDS is essential for unprotected substrates to ensure rapid deprotonation.
Solvent Dioxane or THF Non-polar, aprotic solvents stabilize the active catalytic species better than DMF/DMSO in this context.
Temperature 65°C - 80°C Higher temps (>100°C) risk decomposition of the carboxamide side chain.
Concentration 0.1 M - 0.2 M High concentration favors intermolecular coupling over solvent coordination.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Conversion (Starting Material remains) Catalyst poisoning by triazole Nitrogen.Switch to Protocol A (Protection) . Ensure Ligand:Pd ratio is > 1:1.
Dehalogenation (Product is H-Triazole)

-Hydride elimination from amine or solvent.
Use tBuBrettPhos (resists

-elimination). Lower Temp. Avoid primary alcohol solvents.
Low Yield (Direct Method) Incomplete deprotonation or amide hydrolysis.Increase LiHMDS to 3.5 equiv. Ensure reagents are strictly anhydrous.
Product trapped in Aqueous layer High polarity of amino-triazole-carboxamide.Do not use simple water wash. Evaporate solvent directly and load on silica, or use n-Butanol extraction.

References

  • Buchwald-Hartwig Amination of Unprotected Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2]

    • Source:Organic Letters, 2014, 16(1), 280–283.
    • URL:[Link]

    • Relevance: Establishes the use of tBuBrettPhos and LiHMDS for coupling on unprotected imidazoles/pyrazoles (analogous to triazoles).
  • General Buchwald-Hartwig Methodology

    • Title: A General Method for the Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society, 2008, 130(41), 13552–13554.
    • URL:[Link]

    • Relevance: Foundational text for BrettPhos ligand family usage.
  • Triazole Functionalization

    • Title: Synthetic approaches toward 3-amino-1,2,4-triazoles.[1][3][5][6][7][8][9][10][11]

    • Source:Molecules, 2024 (Review).
    • URL:[Link]

    • Relevance: Context on the stability and reactivity of amino-triazole-carboxamide scaffolds.
  • Catalyst Selection Guide

    • Title: Buchwald-Hartwig Cross Coupling Reaction - User Guide.
    • Source:Organic Chemistry Portal.[12]

    • URL:[Link]

    • Relevance: General reference for base/solvent comp

Sources

Application Note: High-Fidelity Synthesis and Evaluation of 1,2,3-Triazole-4-Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,2,3-triazole-4-carboxamide scaffold has emerged as a privileged structure in kinase inhibitor discovery (e.g., EGFR, VEGFR-2, and CDK inhibitors). This moiety serves as a robust bioisostere for the traditional amide bond, offering enhanced metabolic stability against peptidases while retaining critical hydrogen-bonding capabilities required for ATP-competitive inhibition.

Why this Scaffold?

  • Hinge Region Binding: The N2/N3 atoms of the triazole ring act as hydrogen bond acceptors, while the exocyclic carboxamide NH serves as a donor. This mimics the adenine ring of ATP, allowing precise interaction with the kinase hinge region.

  • Modular Assembly: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid assembly of Fragment A (Azide) and Fragment B (Alkyne) with 100% 1,4-regioselectivity.

  • Vectorial Exploration: The 1,4-substitution pattern orients substituents into the solvent-exposed region or the hydrophobic back pocket, enabling fine-tuning of selectivity.

Figure 1: Pharmacophore & Design Logic

KinaseBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Triazole 1,2,3-Triazole Core (H-Bond Acceptor) Triazole->ATP_Pocket Interaction (N2/N3) Carboxamide Carboxamide Motif (H-Bond Donor) Triazole->Carboxamide C4-Linkage R1_Group R1: Hydrophobic Tail (Selectivity) Triazole->R1_Group N1-Position Carboxamide->ATP_Pocket Interaction (NH) R2_Group R2: Solubilizing Group (Solvent Front) Carboxamide->R2_Group Amide-N

Caption: Pharmacophore mapping of the triazole carboxamide scaffold within the kinase ATP pocket.

Synthetic Strategy: The Modular "Ester-First" Route

While direct cycloaddition of azides and propiolamides is possible, this guide recommends the "Ester-First" Strategy . This approach generates a common intermediate (Triazole Acid) that can be divergently coupled to dozens of amines, maximizing the efficiency of Structure-Activity Relationship (SAR) library generation.

Figure 2: Modular Synthetic Workflow

SynthesisFlow Azide Organic Azide (R-N3) CuAAC Step 1: CuAAC Reaction (CuSO4 / NaAsc) Azide->CuAAC Alkyne Ethyl Propiolate (HC≡C-COOEt) Alkyne->CuAAC Inter_Ester Intermediate: Triazole Ester CuAAC->Inter_Ester Hydrolysis Step 2: Hydrolysis (LiOH / THF) Inter_Ester->Hydrolysis Inter_Acid Key Intermediate: Triazole Carboxylic Acid Hydrolysis->Inter_Acid Coupling Step 3: Amide Coupling (HATU / DIPEA / R'-NH2) Inter_Acid->Coupling Final Target: Triazole Carboxamide Coupling->Final

Caption: Three-step modular synthesis allowing late-stage diversification of the amide moiety.

Detailed Experimental Protocols

Phase A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole-4-Carboxylates

Objective: Construct the triazole core with high regioselectivity.

Reagents:

  • Organic Azide (1.0 equiv)

  • Ethyl Propiolate (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: t-Butanol/Water (1:1 v/v)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the organic azide (e.g., 1.0 mmol) and ethyl propiolate (1.1 mmol) in 10 mL of t-BuOH/H₂O (1:1).

  • Catalyst Prep: Prepare a fresh solution of sodium ascorbate (0.2 mmol in 0.5 mL water). Add CuSO₄ (0.1 mmol in 0.5 mL water) to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature (RT) for 4–12 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane).

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Often not required. If necessary, purify via silica gel flash chromatography.

Critical Note: t-Butanol is essential to solubilize organic azides while maintaining an aqueous environment for the copper catalyst turnover.

Phase B: Hydrolysis to Triazole Carboxylic Acid

Objective: Reveal the carboxylic acid for coupling.

Protocol:

  • Dissolve the triazole ester (1.0 mmol) in THF/MeOH/H₂O (3:1:1, 10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir at RT for 2 hours.

  • Acidification: Acidify to pH ~2 using 1M HCl. The acid product usually precipitates. Filter and dry. If no precipitate, extract with EtOAc.

Phase C: Amide Coupling (Library Generation)

Objective: Install the "Tail" region (R2) to interact with the solvent front or specific kinase domains.

Reagents:

  • Triazole Acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Protocol:

  • Dissolve Triazole Acid in DMF (0.2 M concentration).

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid.

  • Add the specific Amine.

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts), water, and brine.

  • Purification: Recrystallization or HPLC.

Critical Quality Control: Copper Scavenging

WARNING: Residual copper from the CuAAC step is highly toxic to cells and can interfere with enzymatic kinase assays (false positives). You must scavenge copper before biological testing.

Recommended Scavenging Protocol:

  • Solid Phase Extraction: Dissolve the final compound in EtOAc or DCM. Add QuadraPure™ TU (thiourea resin) or equivalent metal scavenger resin (10 wt% relative to product).

  • Stir for 4 hours or overnight.

  • Filter through a celite pad to remove the resin.

  • Validation: Analyze via ICP-MS if possible. Target [Cu] < 10 ppm.

Biological Validation: Kinase Inhibition Assay

Context: Once synthesized, the compounds must be evaluated against the target kinase (e.g., EGFR, c-Met).

Assay Type: ADP-Glo™ Kinase Assay (Promega) - Luminescent detection of ADP formed during the kinase reaction.

Protocol:

  • Preparation: Prepare 2.5x Kinase Buffer (Tris-HCl, MgCl₂, BSA, DTT).

  • Compound Dosing: Serially dilute triazole carboxamides in DMSO (ensure final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (e.g., EGFR). Incubate 10 min.

    • Add 4 µL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in CuAAC Oxygen poisoning of Cu(I)Degas solvents with N₂/Ar sparging. Increase Sodium Ascorbate to 0.5 equiv.
Incomplete Hydrolysis Steric hindranceHeat reaction to 50°C. Switch solvent to Dioxane/Water.
Assay Toxicity Residual CopperRepeat Scavenging Protocol (Section 4). Wash with EDTA solution.
Regioisomer Mix Thermal background reactionEnsure reaction is at RT. Do NOT heat without catalyst. Confirm 1,4-isomer via NOE NMR.

References

  • Design and Evaluation of Triazole Carboxamides: Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. PubMed. Link

  • EGFR/VEGFR Dual Inhibition: Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation.[3] New Journal of Chemistry.[3] Link

  • c-Met Inhibitors: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Link

  • CuAAC Mechanism & Conditions: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews / NIH. Link

  • Triazole Bioisosterism: 1,2,3-Triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. ResearchGate. Link

Sources

Application Note: Strategic Functionalization of 1,2,3-Triazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole-4-carboxamide moiety is a privileged pharmacophore, serving as a robust bioisostere for peptide bonds and a critical scaffold in oncology (e.g., Carboxyamidotriazole) and metabolic regulation (PXR antagonists). However, the chemical stability of the carboxamide group often renders it a "dead end" in diversity-oriented synthesis. This guide details three high-value protocols to functionalize this group: Dehydration (to nitriles), Hofmann Rearrangement (to amines), and Chan-Lam Coupling (N-arylation). These methodologies transform the amide from a passive structural element into a reactive handle for Structure-Activity Relationship (SAR) expansion.

Introduction: The Triazole-Amide Nexus

In drug discovery, the 1,2,3-triazole ring is frequently installed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When derived from propiolic acid amides, the resulting 1,2,3-triazole-4-carboxamide is highly stable. While this stability is beneficial for shelf-life, it challenges medicinal chemists who need to diversify the C4-position.

Why functionalize the amide?

  • Bioisosterism: Converting the amide to a nitrile (-CN) changes the hydrogen-bonding profile and metabolic stability (cytochrome P450 blocking).

  • Scaffold Hopping: Rearranging the amide to an amine (-NH2) reverses the electronic character of the substituent.

  • Ligand Expansion: N-arylation accesses "reversed" amide linkages common in kinase inhibitors.

Module 1: Chemoselective Dehydration to Triazole-4-Carbonitriles

Traditional dehydration reagents (POCl₃, SOCl₂) often require harsh conditions that can degrade sensitive heterocyclic side chains. We recommend Propylphosphonic Anhydride (T3P) as a superior, mild alternative that operates at room temperature with simple workup.

Mechanism of Action (T3P Mediated)

The T3P cycle avoids the release of corrosive HCl, instead producing water-soluble triphosphate byproducts.

T3P_Dehydration Amide Triazole-CONH2 Inter O-Phosphorylated Intermediate Amide->Inter Nucleophilic Attack T3P T3P (Anhydride) T3P->Inter Activation Elim Base-Mediated Elimination Inter->Elim Activation of Oxygen Nitrile Triazole-CN Elim->Nitrile -HOP(O)(R)OH

Figure 1: T3P-mediated activation of the amide oxygen followed by base-promoted elimination.

Experimental Protocol

Reagents: T3P (50% w/w in EtOAc), Pyridine (or Et₃N), Dichloromethane (DCM).

StepOperationCritical Notes
1 Dissolve triazole-carboxamide (1.0 equiv) in anhydrous DCM (0.2 M).Ensure triazole is fully solubilized; co-solvent (THF) may be needed for polar analogs.
2 Add Pyridine (3.0 equiv) and cool to 0°C.Pyridine acts as both base and proton shuttle.
3 Add T3P (2.0 equiv) dropwise over 5 minutes.Exotherm control is critical to prevent side reactions.
4 Warm to RT and stir for 4–12 hours.Monitor by TLC. The nitrile is usually less polar (higher Rf) than the amide.
5 Workup: Quench with water. Wash organic layer with 0.5M HCl (remove pyridine), then NaHCO₃.T3P byproducts are water-soluble, simplifying purification.

Validation:

  • IR Spectroscopy: Look for the sharp, distinct nitrile stretch at ~2230–2250 cm⁻¹ .

  • NMR: Disappearance of the broad amide NH₂ singlets (typically δ 7.0–8.0 ppm).

Module 2: Hofmann Rearrangement to 4-Amino-Triazoles

Accessing the 4-amino-1,2,3-triazole scaffold is synthetically challenging via direct azide-alkyne cycloaddition (requires unstable ynamines). The Hofmann rearrangement of the carboxamide is the most reliable route. We utilize (Diacetoxyiodo)benzene (PIDA) , a hypervalent iodine reagent, to effect this transformation under mild conditions.

Reaction Workflow

This protocol generates an isocyanate intermediate.[1] Depending on the solvent, this can be trapped as a carbamate (stable) or hydrolyzed to the free amine.

Hofmann_Rearrangement cluster_pathways Solvent-Dependent Fate Start Triazole-CONH2 Isocyanate Isocyanate Intermediate [Triazole-N=C=O] Start->Isocyanate Oxidative Rearrangement Reagent PIDA / PhI(OAc)2 Reagent->Isocyanate PathA Path A: Methanol Isocyanate->PathA PathB Path B: Aqueous MeCN Isocyanate->PathB ProdA Methyl Carbamate (Triazole-NH-COOMe) PathA->ProdA Trapping ProdB Primary Amine (Triazole-NH2) PathB->ProdB Decarboxylation (-CO2)

Figure 2: Divergent synthesis of carbamates and amines via PIDA-mediated rearrangement.

Experimental Protocol (Carbamate Formation)

Rationale: The free 4-amino-triazole is often unstable or highly polar. Trapping as the methyl carbamate is preferred for isolation.

  • Preparation: Suspend triazole-carboxamide (1.0 mmol) in MeOH (5 mL).

  • Oxidation: Add PIDA (1.1 mmol) in one portion.

  • Rearrangement: Stir at 0°C for 30 min, then allow to warm to RT over 2 hours.

    • Observation: The reaction often turns clear as the hypervalent iodine is consumed.

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc and wash with aqueous NaHCO₃ to remove iodobenzene byproducts and acetic acid.

  • Deprotection (Optional): To access the free amine, treat the carbamate with NaOH/MeOH or TMSI.

Module 3: N-Arylation via Chan-Lam Coupling

To functionalize the amide nitrogen (creating secondary amides) without using harsh alkyl halides, the Chan-Lam coupling is the industry standard. It utilizes boronic acids and copper catalysis under aerobic conditions, tolerating the nitrogen-rich triazole core.

Catalytic Cycle & Logic

Unlike Buchwald-Hartwig coupling, Chan-Lam proceeds at room temperature in air, using O₂ as the re-oxidant for the copper cycle.[2] This prevents thermal decomposition of the triazole ring.

ChanLam_Cycle Cu2 Cu(II) Species Transmetal Trans- metallation (Ar-B(OH)2) Cu2->Transmetal Cu3 Cu(III) Complex Transmetal->Cu3 Amide Coord. RedElim Reductive Elimination Cu3->RedElim Product Release Oxidation O2 Oxidation RedElim->Oxidation Cu(I) -> Cu(II) Oxidation->Cu2

Figure 3: The oxidative Cu(II)/Cu(III) catalytic cycle facilitated by atmospheric oxygen.

Experimental Protocol

Reagents: Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (0.1–1.0 equiv), Pyridine (2.0 equiv), Molecular Sieves (4Å), DCM or Dichloroethane.

ParameterConditionScientific Rationale
Catalyst Cu(OAc)₂Inexpensive source of Cu(II); acetate acts as a base for transmetallation.
Oxidant Air (Balloon)Essential for re-oxidizing Cu(I) to Cu(II) to close the catalytic cycle.
Base PyridineLigand for Copper and neutralizes generated acid.
Additives 4Å Mol. SievesCritical: Water inhibits the reaction by competing with the amide for coordination.

Step-by-Step:

  • Charge a flask with triazole-carboxamide (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (0.5 equiv), and activated 4Å MS.

  • Add DCM (0.1 M) and Pyridine (2.0 equiv).

  • Attach an O₂ balloon (or dry air drying tube).

  • Stir vigorously at RT for 16–24 hours.

  • Filtration: Filter through a Celite pad to remove copper salts and sieves.

  • Purification: Flash chromatography. Note: Secondary amides are often less polar than the primary amide starting material.

References

  • T3P Dehydration Protocol: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles." Synlett, 2009 (18), 3378–3382. Link

  • Hofmann Rearrangement with PIDA: Zagulyaeva, A. A., et al. "Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone."[3] Journal of Organic Chemistry, 2010 , 75(6), 2119–2122. Link

  • Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[2] Journal of the American Chemical Society, 2017 , 139(13), 4769–4779. Link

  • Triazole Carboxamide Pharmacology (CAI): Kohn, E. C., et al. "Carboxyamido-triazole: a novel calcium influx inhibitor." Journal of the National Cancer Institute, 1992 , 84(15), 1157-1163. Link

  • General Amide Functionalization: Sperry, J. B., & Wright, D. L. "The application of hypervalent iodine reagents in the synthesis of heterocyclic compounds." Chemical Society Reviews, 2006 , 35, 605-621. Link

Sources

Troubleshooting & Optimization

purification methods for polar triazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of triazole carboxamides. These molecules—often utilized as antiviral agents or anticonvulsants—are notorious for their high polarity, basic nitrogen heterocycles, and dense hydrogen-bonding networks. Traditional normal-phase chromatography often fails due to irreversible silica adsorption, while standard reversed-phase (RP) methods suffer from void-volume elution and severe peak tailing.

This guide provides field-proven, self-validating methodologies and troubleshooting strategies to master the purification of these complex derivatives.

Purification Decision Workflow

G Start Crude Triazole Carboxamide Assess Assess Solubility & Polarity (TLC / LC-MS) Start->Assess Decision1 Highly Water Soluble? (Elutes in void on C18) Assess->Decision1 HILIC HILIC Chromatography (Amide/Diol/Triazole phase) Decision1->HILIC Yes RPHPLC RP-HPLC (Polar-embedded C18) Decision1->RPHPLC No / Moderate Decision2 Peak Tailing Observed? HILIC->Decision2 RPHPLC->Decision2 FixTailing Lower pH (< 3.0) or Use End-capped Column Decision2->FixTailing Yes (Silanol interaction) Success Purified Derivative Decision2->Success No FixTailing->Success

Decision workflow for the purification of polar triazole carboxamide derivatives.

Section 1: Core Purification Methodologies

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: Highly polar triazoles often elute in the void volume of standard C18 columns because they have a stronger affinity for the aqueous mobile phase than the hydrophobic stationary phase. HILIC provides an orthogonal retention mechanism by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (1[1]). Interestingly, in HILIC, water acts as the strong solvent, while acetonitrile acts as the weak solvent (2[2]).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong): 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B (Weak): 100% Acetonitrile.

  • Equilibration: Flush the column with 90% B for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the aqueous hydration layer.

  • Sample Dilution: Dissolve the crude mixture in a solvent matching the initial conditions (e.g., 90% ACN). Critical: Injecting highly aqueous samples in HILIC will disrupt the hydration layer and cause severe peak splitting (4[4]).

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 15-20 minutes.

  • Validation Check: Inject a void volume marker (e.g., toluene) to confirm that the triazole peak elutes with a retention factor (

    
    ) > 1.5, verifying true chromatographic retention.
    
Protocol 2: pH-Shift Precipitation (For Carboxylic Acid Intermediates)

Causality: Triazole carboxamide precursors (e.g., 1,2,3-triazole-4-carboxylic acids) exhibit strict pH-dependent solubility. They are highly soluble in basic aqueous solutions due to deprotonation but precipitate rapidly at their isoelectric point (5[5]).

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in deionized water. Slowly add 1M NaOH until the pH reaches

    
    . Stir until the triazole is completely dissolved.
    
  • Filtration: Filter the basic solution through a Celite pad to remove insoluble organic impurities (e.g., unreacted alkyl azides or catalysts).

  • Precipitation: Transfer the filtrate to a beaker submerged in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches 3.2–4.0.

  • Isolation: Allow the suspension to age for 30 minutes at 4°C. Filter the precipitated pure triazole, wash with cold water, and dry under vacuum.

  • Validation Check: Analyze the filtrate via LC-MS to ensure no target compound remains in the mother liquor.

Section 2: Quantitative Data & Parameter Comparison

To select the correct purification mode, compare the physicochemical parameters of your target compound against the optimal chromatographic systems below.

Table: Chromatographic Parameters for Triazole Carboxamide Purification

MethodStationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Optimal pHTypical Application
RP-HPLC End-capped C18 / C8Water + 0.1% FAAcetonitrile2.0 - 3.0Moderately polar derivatives
Polar RP-HPLC Polar-embedded C18Water + 10mM NH₄OAcMethanol4.0 - 6.0Compounds with early C18 elution
HILIC Amide, Diol, SilicaAcetonitrileWater + 10mM NH₄COOH3.0 - 5.0Highly polar, water-soluble triazoles
Aqueous NP Amine-bonded silicaAcetonitrile / AcetoneWater5.0 - 7.0Extreme polarity / Carbohydrate-like

Section 3: Troubleshooting Guides & FAQs

Q1: Why does my triazole carboxamide elute in the void volume during standard Reversed-Phase (RP) HPLC? A1: Triazole carboxamides are highly polar and often have a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase (6[6]). Solution: Switch to a polar-embedded C18 column (which incorporates an amide or carbamate group to increase retention of polar analytes), use an aqueous-compatible C18 (AQ-C18), or transition entirely to HILIC mode.

Q2: I am experiencing severe peak tailing for my triazole derivative on a C18 column. How can I fix this? A2: Peak tailing in RP-HPLC is primarily caused by secondary interactions between the basic nitrogen atoms of the triazole ring and deprotonated, residual silanol groups on the silica-based stationary phase (7[7]). Solution:

  • Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or TFA). This protonates the silanol groups (pKa ~ 3.5-4.5), rendering them neutral and eliminating the ionic interaction (8[8]).

  • Use a fully end-capped column designed to sterically shield residual silanols.

Q3: My compound exhibits poor recovery during liquid-liquid extraction (LLE) into the organic phase. What is going wrong? A3: The high polarity and hydrogen-bonding capacity of the carboxamide group make the compound highly water-soluble, causing it to remain in the aqueous layer. Solution: Employ a "salting out" technique. Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the aqueous solubility of the triazole, driving it into the organic layer (e.g., ethyl acetate or dichloromethane) (6[6]). Alternatively, use Solid-Phase Extraction (SPE) to catch and release the compound.

Q4: Can I use traditional normal-phase chromatography (bare silica with Hexane/Ethyl Acetate) for these compounds? A4: Generally, no. Traditional normal-phase chromatography is often ineffective because highly polar, basic triazoles will irreversibly adsorb to the acidic silica or streak severely across the column (9[9]). If normal phase is absolutely necessary, consider aqueous normal-phase chromatography using an amine-bonded silica with water as the strong solvent (2[2]).

References

  • Benchchem.
  • Chromatography Today. The Novel Triazole Bonded HILIC Column.
  • Google Patents.
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?.
  • NIH. Hydrophilic interaction liquid chromatography (HILIC)
  • Reddit (Chempros). Purification of strong polar and basic compounds.
  • Biotage.

Sources

Technical Support Center: Solubilization Strategies for 3-Bromo-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Paradox"

Welcome to the Technical Support Center. You are likely here because your 3-bromo-triazole derivatives are precipitating in aqueous media, showing flat structure-activity relationships (SAR), or exhibiting "bell-shaped" concentration curves.

The Core Issue: 3-bromo-triazoles present a specific medicinal chemistry challenge. While the triazole ring is inherently polar, the addition of a bromine atom (a heavy halogen) significantly increases lipophilicity (


) and molecular weight. Furthermore, the bromine atom can act as a halogen bond donor, potentially inducing strong crystal lattice energy ("Brick Dust" behavior) or promoting non-specific colloidal aggregation ("Grease Ball" behavior) in aqueous buffers.

This guide provides a self-validating troubleshooting workflow to distinguish between thermodynamic insolubility and colloidal aggregation, followed by specific formulation protocols to rescue your biological assays.

Diagnostic Workflow: Why is my Compound Failing?

Before altering your assay, you must diagnose the physical state of your compound. Blindly adding DMSO is often insufficient and can be cytotoxic.

Phase 1: The Solubility Decision Tree

Use the following logic flow to determine if your compound is a "Brick," a "Grease Ball," or simply chemically unstable.

SolubilityDiagnosis Start Compound Fails in Assay (Low Potency or Variable Data) VisualCheck Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck Nephelometry Run Nephelometry / DLS (Detect Particles) VisualCheck->Nephelometry Microscopic check IsParticles Particles Detected? Nephelometry->IsParticles DetergentTest Add 0.01% Triton X-100 (Detergent Test) IsParticles->DetergentTest Yes (Scattering) Soluble Diagnosis: Chemical Instability or True Inactivity IsParticles->Soluble No (Clear) ActivityRestored Activity Lost/Reduced? DetergentTest->ActivityRestored TruePrecipitate Diagnosis: Thermodynamic Insolubility (Brick Dust) ActivityRestored->TruePrecipitate No (True Precipitate) Colloid Diagnosis: Colloidal Aggregation (Promiscuous Inhibitor) ActivityRestored->Colloid Yes (False Positive)

Figure 1: Diagnostic logic to distinguish between classical precipitation and colloidal aggregation artifacts.

Troubleshooting & Solutions

Issue A: Colloidal Aggregation (The "False Positive" Trap)

Symptoms: Steep dose-response curves (Hill slope > 2), inhibition that disappears with higher enzyme concentration, or "bell-shaped" curves.[1][2] 3-bromo-triazoles are prone to forming 100–400 nm colloids that sequester enzymes.

Solution: The Detergent Counter-Screen If your compound inhibits an enzyme but loses activity upon adding a non-ionic surfactant, it is an aggregator, not a specific inhibitor.

  • Protocol: Add 0.01% (v/v) Triton X-100 or 0.005% Tween-80 to your assay buffer.

  • Why: Surfactants disrupt the transient hydrophobic colloids but (usually) leave the protein target intact. If inhibition persists in the presence of detergent, it is a valid hit.

Issue B: Thermodynamic Insolubility ("Brick Dust")

Symptoms: Visible precipitate, loss of signal in absorbance assays, or compound crashing out upon dilution from DMSO stock.

Solution: Solvent Engineering You must optimize the "Carrier System." Do not exceed the biological tolerance of your assay system.

Table 1: Solvent Tolerance Limits
Solvent / AdditiveEnzyme Assay LimitCell-Based Assay LimitNotes
DMSO 5%0.1% - 0.5%>0.5% induces cell differentiation or apoptosis in sensitive lines (e.g., HepG2).
Ethanol 5%0.1%Volatile; evaporation can alter concentrations during incubation.
PEG 400 10%1%Excellent for "brick dust" molecules. Reduces precipitation risk.
Tween-80 0.05%0.005%Prevents aggregation. Critical for hydrophobic triazoles.

Advanced Formulation: Cyclodextrin Complexation

For 3-bromo-triazoles that are stubborn "bricks" (high melting point, low solubility), simple co-solvents often fail. The industry standard solution is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Mechanism: The hydrophobic bromo-triazole moiety enters the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxyl groups on the exterior interact with the aqueous buffer. This prevents precipitation without chemically modifying the drug.

CyclodextrinMechanism Drug 3-Bromo-Triazole (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Host Cavity) CD->Complex Host Binding Buffer Aqueous Buffer (PBS/Media) Complex->Buffer Remains in Solution

Figure 2: Mechanism of solubilization via HP-β-CD inclusion complex formation.

Protocol: Preparing a 20% HP-β-CD Stock

  • Weigh 2g of HP-β-CD (molecular biology grade).

  • Dissolve in 10 mL of PBS or water (stir until clear; this is viscous).

  • Filter sterilize (0.22 µm filter).

  • Usage: Use this solution to dilute your DMSO compound stock. The final assay concentration of HP-β-CD can be 0.5% - 2%.

Standard Operating Procedure: Kinetic Solubility Assay

Use this protocol to quantify the exact solubility limit of your compound in your specific assay buffer.

Reagents:

  • 10 mM Compound Stock in DMSO.

  • Assay Buffer (e.g., PBS pH 7.4).

  • 96-well UV-Star plate (Greiner) or filter plate.

Steps:

  • Spike: Add 2 µL of DMSO stock to 198 µL of Assay Buffer (Final = 100 µM, 1% DMSO).

  • Equilibrate: Shake at 500 rpm for 90 minutes at room temperature (or 37°C if cell assay).

  • Separation:

    • Option A (Filtration): Transfer to a MultiScreen Solubility Filter Plate (Millipore) and vacuum filter.

    • Option B (Centrifugation): Spin at 3000 x g for 20 mins to pellet precipitate.

  • Quantification: Transfer supernatant to a UV-transparent plate. Read Absorbance at 280nm (or compound

    
    ).
    
  • Calculation: Compare Absorbance to a standard curve prepared in 100% DMSO (where solubility is guaranteed).

    
    
    

Frequently Asked Questions (FAQ)

Q: My compound precipitates immediately when added to cell media, even at 0.1% DMSO. What now? A: This is "Crash-out." The local concentration at the pipette tip exceeds the solubility limit instantly.

  • Fix: Predilute your DMSO stock into PEG400 or Glycerol before adding to media. Alternatively, use the "intermediate dilution" method: Dilute compound 10x in culture media without cells, vortex vigorously, ensure no precipitate, then add this mix to the cells.

Q: Can I use DMSO in animal studies for these triazoles? A: Generally, no. DMSO causes pain and hemolysis in vivo. For 3-bromo-triazoles, switch to a formulation of 5% DMSO / 40% PEG400 / 55% Water or 10% HP-β-CD in saline .

Q: Why does the addition of BSA (Bovine Serum Albumin) fix my inhibition data? A: BSA acts similarly to a detergent for colloidal aggregates. If BSA removes inhibition, your compound was likely aggregating and sequestering the enzyme.[1] However, be careful: BSA can also bind lipophilic drugs (high protein binding), lowering the free drug concentration and reducing apparent potency.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] DMSO Tolerance and Solubility Guidelines. [Link]

  • Shoichet, B. K. (2006).[1] Screening in a spirit-haunted world. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on colloidal aggregation). [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Feng, B. Y., et al. (2005).[1][2] Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 1(3), 146-148. (Detergent-based counter-screens).[6] [Link]

Sources

Technical Support Center: Purification of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

[1]

Case ID: TRZ-PUR-001 Status: Active Analyst: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting Guide[1]

Executive Summary

This guide addresses the purification of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide . Due to the amphoteric nature of the 1,2,4-triazole ring (acidic NH, basic N) and the high polarity of the carboxamide group, this molecule presents specific challenges, including "oiling out" and salt formation.[1]

The recommended primary solvent system is Ethanol (EtOH) or Methanol (MeOH) , often requiring an aqueous anti-solvent for yield maximization.[1]

Solvent Selection Matrix

The following table categorizes solvents based on dielectric constant (

1
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95-100%) Primary ⭐⭐⭐⭐⭐Best balance of solubility at boiling point (

C) and insolubility at

C. The hydroxyl group H-bonds with the amide, preventing premature precipitation.[1]
Methanol / Water (9:1) Primary ⭐⭐⭐⭐Excellent for higher polarity analogs. Requires careful water addition to avoid oiling out.[1]
Acetonitrile (ACN) Secondary ⭐⭐⭐Good for removing non-polar impurities. Higher boiling point (

C) allows for better dissolution of stubborn solids.
Ethyl Acetate / Hexane Tertiary ⭐⭐Generally too non-polar for the triazole core.[1] Useful only if the crude is highly contaminated with lipophilic byproducts.[1]
DMF / DMSO Avoid ⚠️High boiling points make solvent removal difficult. Often leads to product decomposition or oiling upon water addition.[1]
Water (pH adjusted) Specialized ⚠️The triazole is acidic (

). Solubility is highly pH-dependent.[1] Avoid unless performing acid/base precipitation.[1]

Detailed Experimental Protocol

Protocol ID: REC-ETOH-05

Objective

To purify crude 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide to >98% HPLC purity using a single-solvent or binary-solvent system.

Materials
  • Crude Product (dried, pulverized)[1]

  • Solvent A: Absolute Ethanol (EtOH)[1][2]

  • Solvent B (Anti-solvent): Deionized Water (Optional)[1]

  • Activated Carbon (e.g., Darco G-60) - Only if colored impurities are present.[1]

Workflow
  • Dissolution (Thermodynamic Saturation):

    • Place 1.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 10 mL of Ethanol .

    • Heat to reflux (

      
      C oil bath).
      
    • Checkpoint: If solid remains, add Ethanol in 2 mL increments until fully dissolved.[1] Do not exceed 30 mL/g.

  • Impurity Removal (Hot Filtration):

    • If the solution is colored (yellow/orange often indicates free bromine or oxidation), add 5% w/w Activated Carbon.[1] Stir at reflux for 10 minutes.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1]

    • Critical: Keep the receiving flask hot to prevent premature crystallization.[1]

  • Crystal Nucleation (Controlled Cooling):

    • Allow the filtrate to cool slowly to room temperature (approx.

      
      C) over 2 hours.[1][3] Do not use an ice bath yet. 
      
    • Observation: If an oil forms instead of crystals, proceed immediately to Module 4 (Troubleshooting) .

  • Yield Maximization (Anti-Solvent Addition):

    • If crystallization is sparse, add Water dropwise to the room-temperature mixture until a faint turbidity persists.[1]

    • Heat briefly to redissolve, then cool again.[1]

    • Chill in an ice-water bath (

      
      C) for 1 hour.
      
  • Isolation:

    • Filter the white crystalline solid.[1][3]

    • Wash with cold Ethanol/Water (1:1).

    • Dry under vacuum at

      
      C for 12 hours.[1]
      

Troubleshooting & FAQs

Issue 1: The Product "Oils Out"

Symptom: As the solution cools, droplets of oil form at the bottom of the flask instead of crystals.[1] Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solid-liquid solubility curve.[1] This is common with amides due to strong intermolecular hydrogen bonding competing with solvent interactions.[1]

Rescue Protocol (Seeding at Cloud Point):

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool very slowly (wrap the flask in aluminum foil or a towel).

  • Agitation: Stir vigorously. High shear force helps break oil droplets into solid nuclei.[1]

Issue 2: Low Yield

Symptom: Mother liquor contains significant product (confirmed by TLC/LC-MS). Cause: The triazole ring is amphoteric.[1][4]

  • Check pH: If the solution is basic (pH > 9), the triazole deprotonates to form a soluble salt.

  • Correction: Adjust pH to ~5-6 using dilute Acetic Acid to ensure the molecule is in its neutral, less soluble form.

Issue 3: Yellow Discoloration

Symptom: Product is off-white or yellow.[1] Cause: Trace free bromine or bromination by-products.[1] Correction: Wash the crude solid with cold Sodium Thiosulfate (


)

Logic Flow: Troubleshooting Decision Tree

RecrystallizationLogicStartStart: Hot Solution (EtOH)CoolingCool to Room TempStart->CoolingCheckStateObservation?Cooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsWhite SolidOilOiling OutCheckState->OilLiquid DropletsNoSolidNo PrecipitateCheckState->NoSolidClear SolutionFilterFilter & Wash(Cold EtOH)Crystals->FilterReheatReheat to RefluxOil->ReheatAddWaterAdd Water (Anti-Solvent)Dropwise until turbidNoSolid->AddWaterSeedAdd Seed Crystal / Scratch GlassReheat->SeedSlowCoolInsulated Slow CoolingSeed->SlowCoolSlowCool->CrystalsChillIce Bath (0°C)AddWater->ChillChill->Crystals

Caption: Decision tree for managing phase separation and maximizing yield during the recrystallization of triazole-carboxamides.

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [1]

  • Mange, Y. J., et al. (2022).[1] Synthesis of Some Novel N-Substituted 1,2,4-Triazole derivatives and their Antimicrobial Evaluation. International Journal of Creative Research Thoughts. Retrieved from [1]

  • MDPI. (2024).[1] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. PMC. Retrieved from [1]

stability of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1232793-93-9). Designed for researchers and drug development professionals, this guide provides field-proven insights into the aqueous stability, handling, and experimental troubleshooting of this versatile halogenated triazole building block.

Module 1: Fundamental Physicochemical Properties

Understanding the baseline chemical properties of this compound is critical for predicting its behavior in aqueous environments. The electron-withdrawing nature of both the 3-bromo and 5-carboxamide groups significantly alters the standard pKa of the triazole ring, directly impacting its solubility and stability profile.

Quantitative Data Summary
PropertyValue / CharacteristicExperimental Implication
Molecular Weight 205.01 g/mol Standard mass for LC-MS tracking.
Predicted pKa ~5.74 ± 0.40[1]Deprotonates at physiological pH (7.4), existing primarily as an anion.
Tautomerism 1H, 2H, and 4H formsRapid interconversion in solution; 1H and 4H forms are thermodynamically favored.
Core Stability HighThe 1,2,4-triazole core resists redox, hydrolysis, and enzymatic degradation[2].

Module 2: Aqueous Stability & Degradation Pathways (FAQs)

As a Senior Application Scientist, I frequently encounter questions regarding the integrity of this compound during long-term biological assays. Below is a mechanistic breakdown of its stability.

Q1: Is the 1,2,4-triazole core stable in aqueous buffers at physiological pH? A1: Yes. The 1,2,4-triazole ring itself is highly aromatic and exceptionally stable against hydrolysis, redox reactions, and enzymatic degradation in standard aqueous environments[2]. However, because the predicted pKa is approximately 5.74[1], the molecule will be predominantly deprotonated (anionic) at pH 7.4. While this enhances aqueous solubility, researchers must account for this charge state when designing target-binding assays, as it dictates electrostatic interactions.

Q2: Under what conditions does the N-methyl carboxamide group hydrolyze? A2: The N-methyl carboxamide bond is robust under neutral conditions (pH 6–8) at room temperature or 37°C. Hydrolysis to the corresponding 1,2,4-triazole-5-carboxylic acid requires highly aggressive conditions. For example, quantitative hydrolysis of similar triazole-carboxamides typically requires refluxing in 2M NaOH for 24 hours[3]. If you observe amide cleavage in your assay, verify that your buffer system has not experienced extreme pH drift or unintended enzymatic amidase activity.

Q3: Can the 3-bromo group undergo nucleophilic substitution in water? A3: The 3-bromo-1,2,4-triazole moiety is widely utilized as a precursor for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution[4]. In pure water or standard physiological buffers, the carbon-halogen bond is stable. However, if exposed to strong aqueous nucleophiles (such as high concentrations of hydroxide at elevated temperatures) or specific biological thiols, the bromide can be displaced via Nucleophilic Aromatic Substitution (SNAr), yielding a 3-hydroxy (triazolone) or thioether derivative.

StabilityLogic Compound 3-bromo-N-methyl-1H- 1,2,4-triazole-5-carboxamide (Stable at pH 6-8, 25°C-37°C) Cond1 Extreme pH & Heat (e.g., 2M NaOH, Reflux) Compound->Cond1 Exposure Cond2 Strong Aqueous Nucleophiles (e.g., High [OH-] or Thiols) Compound->Cond2 Exposure Deg1 Amide Hydrolysis Yields: 1,2,4-triazole-5-carboxylic acid Mass Shift: -14 Da Cond1->Deg1 Cleaves N-methyl group Deg2 Nucleophilic Substitution (SNAr) Yields: 3-hydroxy/triazolone derivative Mass Shift: -62 Da Cond2->Deg2 Displaces Bromide

Degradation pathways of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide under extreme conditions.

Module 3: Experimental Troubleshooting & Protocols

Q4: My stock solutions in aqueous buffers are precipitating over time. How do I resolve this? A4: Precipitation is almost always a causality of pH shifting below the compound's pKa (~5.74). When the pH drops, the compound protonates into its neutral form, drastically reducing its aqueous solubility. To resolve this, ensure your buffer has sufficient buffering capacity at pH > 6.5.

Self-Validating Protocol: Preparation of a Stable 10 mM Aqueous Stock

This step-by-step methodology ensures complete dissolution while self-validating the chemical integrity of the compound before introduction into biological assays.

Step 1: Primary Solubilization

  • Weigh out the required mass of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide.

  • Dissolve the powder in 100% LC-MS grade DMSO to create a 100 mM master stock. Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the triazole/carboxamide network, ensuring complete initial solvation.

Step 2: Aqueous Dilution

  • Prepare a target buffer solution (e.g., 50 mM HEPES or PBS) and strictly adjust the pH to 7.4.

  • Slowly pipette the 100 mM DMSO stock into the aqueous buffer under continuous vortexing to reach a final concentration of 10 mM (final DMSO concentration = 10%).

  • Critical Check: Visually inspect for micro-precipitates against a dark background.

Step 3: Self-Validation via LC-MS

  • Draw a 10 µL aliquot of the final 10 mM solution and dilute to 1 µM in Water/Acetonitrile (50:50).

  • Inject into an LC-MS system.

  • Validation Criteria: Confirm the presence of the parent mass [M+H]+ at m/z ~206.0. Verify the absence of peaks at m/z 192.0 (-14 Da, indicating amide hydrolysis) and m/z 144.0 (-62 Da, indicating bromide displacement). Proceed with assays only if purity is >98%.

Q5: I am observing inconsistent assay results. How do I systematically troubleshoot potential compound degradation? A5: Inconsistent biological readouts often stem from either physical dropout (precipitation) or chemical degradation. Follow the diagnostic workflow below to identify the root cause.

Troubleshooting Start Issue: Inconsistent Assay Results Check1 Is there visible precipitation or cloudiness in the well? Start->Check1 Path1_Yes Diagnosis: pH-induced precipitation. Action: Verify buffer pH > 6.5 to ensure deprotonation. Check1->Path1_Yes Yes Path1_No Run LC-MS Analysis on Assay Buffer Check1->Path1_No No Check2 Is a Mass Shift Detected? Path1_No->Check2 Path2_Hydro Mass -14 Da (Loss of NHCH3, +OH) Diagnosis: Amide Hydrolysis. Action: Check for extreme pH or amidases. Check2->Path2_Hydro Yes (-14 Da) Path2_SNAr Mass -62 Da (Loss of Br, +OH) Diagnosis: Halogen Displacement. Action: Remove strong nucleophiles. Check2->Path2_SNAr Yes (-62 Da) Path2_Stable No Mass Shift (Parent Intact). Diagnosis: Compound is chemically stable. Action: Troubleshoot biological reagents. Check2->Path2_Stable No

Troubleshooting workflow for resolving aqueous instability and precipitation issues.

References

  • Palumbo Piccionello, A., et al. "An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides". Semantic Scholar. Retrieved from[Link]

  • ResearchGate. "Transition Metal-Catalyzed Coupling Reactions in Library Synthesis". Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

[1][2]

Current Status: Operational Ticket ID: SC-TRZ-05-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely scaling this molecule as a scaffold for Suzuki-Miyaura cross-coupling (utilizing the 3-bromo handle) or as a fragment for kinase inhibitor development.[1]

The synthesis of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide presents a "Triad of Challenges" at scale:

  • Energetic Instability: The diazonium intermediate required to install the bromine is unstable.

  • Nucleophilic Competition: The bromine atom at C3 is susceptible to displacement by methylamine during the amidation step if conditions are uncontrolled.

  • Polarity: The product is amphoteric and highly polar, making aqueous extraction a yield-killing bottleneck.[1]

This guide bypasses standard textbook descriptions to focus on process safety, impurity control, and isolation strategies for gram-to-kilogram scale-up.

Phase 1: The Sandmeyer Transformation (Amino to Bromo)

Objective: Convert Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate to Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate.

The Protocol

Standard Sandmeyer conditions often fail at scale due to foam-over and thermal runaway.[1] Use this modified "Reverse Addition" protocol.

Reagents:

  • Substrate: Methyl 3-amino-1,2,4-triazole-5-carboxylate (1.0 eq)[1][2]

  • Sodium Nitrite (

    
    ): 1.2 eq[1][2]
    
  • Hydrobromic Acid (

    
    , 48% aq): 10.0 eq (Acts as solvent and reactant)[1][2]
    
  • Copper(I) Bromide (

    
    ): 0.05 eq (Catalytic)[1][2]
    

Step-by-Step Workflow:

  • Preparation: Charge 48% HBr into a reactor. Cool to -5°C to 0°C .[1]

  • Diazotization (The Danger Zone): Add the amino-triazole starting material. It may not fully dissolve—this is acceptable.[1]

  • Nitrite Addition: Dissolve

    
     in minimal water (1:1 w/w).[1] Add this solution sub-surface  via a dropping funnel over 2 hours.
    
    • Critical Control: Maintain internal temp < 5°C. Nitrogen evolution (

      
      ) will cause foaming.[1] Use a mechanical stirrer with high torque but low shear to break foam without splashing.[1]
      
  • Sandmeyer Displacement: Once diazotization is complete (starch-iodide paper turns blue), add

    
     (suspended in minimal HBr).[1][2]
    
  • Thermal Ramp: Slowly warm to room temperature (20-25°C). Do not heat rapidly. The decomposition of the diazonium species is exothermic.

  • Quench: Dilute with ice water. The product usually precipitates as a solid.

Troubleshooting The Sandmeyer
SymptomDiagnosisCorrective Action
Violent Foaming

release rate > headspace capacity.
Stop addition immediately. Add 1-2 drops of n-octanol (defoamer).[1] Resume addition at 50% rate.
Black Tar Formation Thermal decomposition of diazonium salt before bromination.[1]Ensure internal temp never exceeds 5°C during

addition. Check cooling jacket efficiency.[1]
Low Yield (<40%) Hydrolysis of the ester to the acid (water soluble).[2]Reduce reaction time after warming.[1] Do not heat above 40°C. Extract aqueous layer with EtOAc/THF (3:1) continuously.[1]

Phase 2: Selective Amidation

Objective: Convert Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate to 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide.

The Challenge: Chemoselectivity

You have two electrophiles: the ester carbonyl and the C3-Bromine . Methylamine is a potent nucleophile.[1]

  • Desired Path: Attack at Carbonyl (Amidation).[1]

  • Undesired Path: Attack at C3 (

    
    ), displacing Bromine with Methylamine.[1][2]
    
The Protocol

Reagents:

  • Substrate: Methyl 3-bromo-triazole ester (1.0 eq)[2]

  • Methylamine (

    
    ): 2.0 M in Methanol (3.0 eq)[1][2]
    
  • Solvent: Methanol (anhydrous)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the bromo-ester in Methanol (5 vol). Cool to 0°C .[1][3]

  • Amine Addition: Add

    
     solution dropwise.
    
    • Why 0°C? Low temperature kinetically favors attack at the carbonyl (lower activation energy) over the

      
       displacement of bromine.
      
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 10°C. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of ester.[1] If >5% ester remains after 6 hours, add 0.5 eq

      
       but keep cold .[1]
      
  • Workup: Concentrate in vacuo at <30°C . High heat during concentration can force the displacement of bromine by residual methylamine.

Phase 3: Purification (The "Polarity Trap")[2]

The product, 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide , is an amphoteric solid.[1][2] It can act as a weak acid (triazole NH) and a weak base.[1]

The "Salting-Out" Extraction Method:

  • Residue Treatment: Take the crude residue from Phase 2.[1]

  • pH Adjustment: Dissolve in minimum water. Adjust pH to 5-6 (the isoelectric point region where solubility is lowest).[1]

  • Saturation: Saturate the aqueous phase with NaCl (brine).[1] This disrupts the hydration shell of the triazole.

  • Extraction Solvent: Do not use pure Ethyl Acetate.[1] Use EtOAc : Isopropanol (9:1) or EtOAc : THF (4:1) .[1] The alcohol/ether component helps pull the polar triazole into the organic phase.

  • Crystallization: Evaporate organic layer.[1] Recrystallize from Water/Ethanol (1:1) .

Visualizing the Process Logic

GStartMethyl 3-amino-1,2,4-triazole-5-carboxylateStep1Step 1: Sandmeyer Reaction(NaNO2, HBr, CuBr, <5°C)Start->Step1DiazotizationIntermedIntermediate:Methyl 3-bromo-1,2,4-triazole-5-carboxylateStep1->IntermedSubstitutionDecisionTemp Control Check(Is T > 10°C?)Intermed->DecisionAdd MeNH2SideProductSide Product:3-(methylamino)-triazole derivative(Br displaced)Decision->SideProductYes (High Temp)Step2Step 2: Amidation(MeNH2 in MeOH, 0°C)Decision->Step2No (Low Temp)TargetTarget:3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamideStep2->TargetSelective Amidation

Caption: Process flow emphasizing the critical temperature control point during amidation to prevent bromine displacement.

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Bromine (


) instead of the Sandmeyer reaction?
  • Direct Answer: Not recommended for this specific isomer.

  • Technical Context: Direct bromination of the triazole ring is difficult due to the electron-deficient nature of the system. It often requires forcing conditions (Fe catalyst, high heat) which degrades the ester moiety.[1][2] The Sandmeyer route guarantees regioselectivity at the C3 position [1].

Q2: My product is stuck in the aqueous layer during workup. What now?

  • Direct Answer: Switch to continuous liquid-liquid extraction.

  • Protocol: If standard extraction fails, place the aqueous layer (saturated with NaCl) in a continuous extractor with Ethyl Acetate for 12-18 hours. Triazoles partition slowly but surely. Alternatively, evaporate to dryness and perform a Soxhlet extraction with Acetone.[2]

Q3: Is the "N-methyl" group on the ring or the amide?

  • Clarification: In this specific nomenclature (3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide), the "N-methyl" refers to the carboxamide nitrogen.[1][2] The "1H" indicates the ring nitrogen is unsubstituted.

  • Warning: If you use Methyl Iodide (

    
    ) and Base, you will methylate the ring  nitrogens (N1 or N2), creating an impurity that is very difficult to separate.[1][2] Stick to the amide formation via Methylamine [2].
    

Q4: Why did my reaction mixture turn bright green during the Sandmeyer step?

  • Reassurance: This is normal.

  • Chemistry: The green color typically indicates the presence of Copper(II) species formed during the redox cycle of the Sandmeyer mechanism.[2] It should dissipate or turn brownish upon quenching.[1] If it stays bright green, ensure you wash the organic extract with EDTA or aqueous ammonia to remove residual copper.[2]

References

  • Sandmeyer Reaction on Heterocycles: Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[1][4] Synthesis, vol. 2007, no.[2][4] 16, 2007, pp. 2534-2538.[1][2]

  • Amidation Selectivity: Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1][2] 7th Edition, Wiley, 2013.[1][2] (General reference for nucleophilic substitution vs. amidation kinetics).

  • Triazole Synthesis Overview: "Synthesis of 1,2,4-triazole-3(5)-carboxylates." ResearchGate, 2020.[1][2]

  • Safety of Methylamine: "Methylamine Safety Data Sheet." Airgas, 2025.[1][2][5]

(Note: Always verify local EHS regulations regarding the handling of diazonium salts and pressurized amines before scaling up.)

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide . Unlike standard spectral libraries that list peaks, this document focuses on the comparative interpretation —distinguishing this specific scaffold from its non-brominated analogs and regioisomers.

Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1][2] Primary Utility: Verification of halogenation at the C3 position and confirmation of amide coupling in hit-to-lead optimization.

Part 1: Structural Dynamics & Tautomerism

To accurately interpret the NMR, one must first understand the dynamic nature of the 1,2,4-triazole core. The "1H" designation in the IUPAC name is a formalism; in solution, the proton is mobile.

The Tautomeric Equilibrium

The 1,2,4-triazole ring exists in a rapid equilibrium between the 1H, 2H, and 4H tautomers.[1][2] This exchange is solvent-dependent and often faster than the NMR time scale at room temperature, leading to averaged signals for the ring carbons (in 13C) and a broadened, often invisible, ring NH proton.[2]

Tautomerism Figure 1: Annular tautomerism of the 1,2,4-triazole core. In DMSO-d6, the equilibrium often favors the 1H/2H forms, while the proton signal is heavily broadened. T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Fast Exchange T2->T1 T4 4H-Tautomer (N4-H) T2->T4 Solvent Dependent T4->T2

Part 2: Comparative Spectral Analysis

This section compares the target molecule against two critical reference points:

  • The Non-Brominated Analog (3-H): To verify successful bromination.

  • Solvent Systems (DMSO-d6 vs. CDCl3): To optimize proton visibility.

Comparison A: Target vs. Non-Brominated Precursor

The most critical diagnostic feature of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is what is missing from the spectrum.

FeatureTarget Molecule (3-Br)Precursor Analog (3-H)Interpretation
Ring C-H Proton Absent Singlet, δ 8.0 – 8.5 ppmPrimary Proof of Structure. The disappearance of the downfield triazole singlet confirms substitution at C3.
Amide N-H Broad q, δ 8.5 – 9.0 ppmBroad q, δ 8.2 – 8.8 ppmThe electron-withdrawing bromine (inductive effect) slightly deshields the amide proton compared to the H-analog.
N-Methyl Group Doublet, δ 2.7 – 2.9 ppmDoublet, δ 2.7 – 2.9 ppmRemains largely unaffected by the C3 substitution due to distance.[2]
Ring N-H Broad s, δ 13.5 – 14.5 ppmBroad s, δ 13.0 – 14.0 ppmHighly acidic due to the electron-deficient ring; often invisible if water is present.[2]
Comparison B: Solvent Selection Guide

The choice of solvent drastically alters the appearance of the exchangeable protons (Amide NH and Triazole NH).[1]

  • DMSO-d6 (Recommended):

    • Mechanism: Strong hydrogen bond acceptor (S=O). It "locks" the labile protons, slowing exchange rates.

    • Result: The Amide NH appears as a sharp quartet (coupling with methyl). The Triazole NH is usually visible as a very broad hump >13 ppm.

    • Water Signal: ~3.33 ppm. Ensure this does not overlap with the N-methyl doublet (~2.8 ppm).

  • CDCl3 (Not Recommended):

    • Mechanism: Non-polar, poor H-bond acceptor.[2]

    • Result: Rapid proton exchange. Amide NH often broadens into the baseline. Triazole NH is rarely observed. Solubility of the polar triazole core is often poor.

    • Use Case: Only use if checking for non-polar impurities.

Part 3: Detailed Assignments & Logic

The following data represents the idealized spectrum in DMSO-d6 at 400 MHz.

The N-Methyl Group (δ 2.78 ppm, Doublet)[2]
  • Multiplicity: Doublet (d).

  • Coupling Constant (

    
    ):  ~4.5 Hz.
    
  • Causality: This splitting arises from the vicinal coupling (

    
    ) with the adjacent Amide NH proton.
    
  • Validation: If you add D2O to the sample, the Amide NH exchanges to ND. The coupling breaks, and this doublet collapses into a singlet . This is a standard self-validating test.

The Amide Proton (δ 8.60 ppm, Broad Quartet)[2]
  • Multiplicity: Broad Quartet (br q).

  • Causality: Coupled to the 3 protons of the methyl group (

    
    ).
    
  • Diagnostic: Its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.

The Triazole Ring Proton (δ 14.2 ppm, Broad Singlet)[2]
  • Multiplicity: Broad Singlet (br s).[3]

  • Causality: This proton resides on the ring nitrogens (N1/N2/N4).

  • Note: This peak is often integrated as <1H due to relaxation times and exchange with residual water in the solvent. Do not consider a low integral here as a failure of synthesis.

Part 4: Experimental Protocol (Self-Validating)

To ensure high-quality data that distinguishes the 3-bromo product from impurities, follow this rigorous workflow.

Step-by-Step Acquisition
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

    • Tip: Use an ampoule of DMSO-d6 to minimize water content. Water (δ 3.33) can obscure the N-methyl region if the peak is broad.

  • Acquisition:

    • Pulse Angle: 30° (to ensure relaxation of the acidic ring proton).

    • Relaxation Delay (D1): Set to >2.0 seconds . The quaternary carbons and acidic protons require longer relaxation times for accurate integration.

    • Scans: Minimum 16 (for S/N ratio).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Essential, as the broad Triazole NH can distort the baseline integral.

Validation Workflow (D2O Shake)

If the spectrum is ambiguous (e.g., overlapping peaks), perform a D2O shake.[2]

D2O_Workflow Figure 2: D2O Exchange Workflow. This protocol validates the amide connectivity by observing the collapse of J-coupling. Start Standard Spectrum (DMSO-d6) Action Add 1-2 drops D2O Shake & Wait 5 mins Start->Action Result Re-acquire Spectrum Action->Result Check1 Amide NH (8.6 ppm) Disappears? Result->Check1 Check2 N-Methyl (2.8 ppm) Becomes Singlet? Check1->Check2 Yes Conclusion Identity Confirmed: Amide-Methyl Linkage Intact Check2->Conclusion Yes

References

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. (2025).[3][4] Retrieved from

  • National Institutes of Health (NIH). PubChemLite: Methyl 3-bromo-1-methyl-1h-1,2,4-triazole-5-carboxylate.[2] (2026).[5][6] Retrieved from [2]

  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (2024).[1][7] Retrieved from [2]

  • Royal Society of Chemistry. Solvent- and catalyst-free protection of heterocyclic amines. (2022).[8][9][10] Retrieved from [2]

Sources

Technical Guide: LC-MS Analysis and Fragmentation Patterns of Bromo-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogenated Heterocycle Challenge

Bromo-triazoles serve as critical scaffolds in modern drug discovery and agrochemistry (e.g., bromuconazole). Their analysis presents a unique duality: the triazole ring is highly polar and nitrogen-rich, while the bromine atom introduces significant lipophilicity and a distinct isotopic signature.

This guide moves beyond standard protocols to provide a mechanistic understanding of how these molecules behave inside a mass spectrometer. We compare ionization sources, column chemistries, and, crucially, dissect the fragmentation pathways that distinguish 1,2,3-triazoles from their 1,2,4-isomers.

The Isotopic Signature: A Self-Validating Beacon

Before analyzing fragmentation, one must master the isotopic "fingerprint." Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses a unique 1:1 isotopic ratio between


 (50.7%) and 

(49.3%).
The "Twin Peak" Rule

In any mass spectrum, a bromo-triazole will exhibit a molecular ion cluster


 and 

of nearly equal intensity.
  • Validation Check: If your precursor ion does not show a 1:1 doublet separated by 2 m/z, it is not a monobrominated species.

  • Fragment Tracing: This signature allows you to trace the bromine atom through the fragmentation pathway. If a fragment ion retains the 1:1 doublet, the bromine is still attached. If the doublet collapses to a singlet, the bromine has been lost (neutral loss of

    
     or 
    
    
    
    ).

Fragmentation Mechanics: 1,2,3- vs. 1,2,4-Triazoles

The fragmentation behavior of triazoles is dictated by the position of the nitrogen atoms. Understanding this allows for rapid structural elucidation.

A. 1,2,3-Triazoles: The "Retro-Click" & Diazo Loss

1,2,3-Triazoles, often formed via Click Chemistry (CuAAC), are thermally stable but kinetically active in the gas phase.

  • Primary Pathway (Diazo Loss): The ring opens via a retro-1,3-dipolar cycloaddition mechanism, expelling a neutral nitrogen molecule (

    
    , 28 Da). This is the hallmark of 1,2,3-triazoles.
    
  • Secondary Pathway (Rearrangement): The resulting intermediate often rearranges (e.g., Wolff rearrangement) or, if sulfur is present, can isomerize to a thiadiazole structure before fragmenting further.

B. 1,2,4-Triazoles: The Nitrile Cut

1,2,4-Triazoles (common in fungicides like tebuconazole) are more robust against


 loss.
  • Primary Pathway (HCN Loss): These rings typically fragment by eliminating hydrogen cyanide (

    
    , 27 Da) or an alkyl nitrile (
    
    
    
    ).
  • Ring Cleavage: A common diagnostic ion for 1,2,4-triazoles is the protonated triazole ring itself at m/z 70 (or m/z 69/71 depending on substitution), formed by cleavage of the substituent bond.

C. The Bromine Factor

Bromine is a "soft" leaving group.

  • C-Br Cleavage: Homolytic cleavage (loss of

    
    , -79/81 Da) is common in EI but less common in ESI/CID unless the collision energy is high.
    
  • HBr Elimination: In even-electron ions (ESI), neutral loss of

    
     (80/82 Da) is frequently observed, often driven by a neighboring proton (ortho-effect).
    
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic 4-bromo-1,2,3-triazole versus a 1,2,4-triazole.

TriazoleFragmentation Start Precursor Ion [M+H]+ (Bromo-Triazole) Type123 1,2,3-Triazole Core Start->Type123 Isomer A Type124 1,2,4-Triazole Core Start->Type124 Isomer B DiazoLoss Loss of N2 (Retro-Cycloaddition) [M+H - 28]+ Type123->DiazoLoss Major Path BrLoss Loss of Br radical [M+H - 79/81]+ Type123->BrLoss High Energy Rearrange Wolff Rearrangement (Carbene Intermediate) DiazoLoss->Rearrange HCNLoss Loss of HCN (Ring Cleavage) [M+H - 27]+ Type124->HCNLoss Major Path TriazoleIon Triazole Ring Ion (m/z 70) Type124->TriazoleIon Substituent Cleavage HBrLoss Neutral Loss HBr [M+H - 80/82]+ Type124->HBrLoss Ortho-Effect

Caption: Divergent fragmentation pathways for 1,2,3- vs 1,2,4-bromo-triazoles. Note the diagnostic N2 loss for 1,2,3-isomers.

Methodological Comparison: Optimizing the Analysis

Chromatography: Column Selection

Separating halogenated isomers requires maximizing the interaction with the bromine atom.

FeatureC18 (Octadecyl)Phenyl-Hexyl / BiphenylRecommendation
Mechanism Hydrophobic interaction

interactions & shape selectivity
Phenyl-Hexyl
Halogen Selectivity Moderate. Separates by hydrophobicity.High. The electron-rich stationary phase interacts with the electron-deficient bromo-triazole ring.Use Phenyl-Hexyl for separating regioisomers (e.g., 4-Br vs 5-Br).
Mobile Phase Water/Acetonitrile or MeOHWater/Methanol preferredMethanol enhances

interactions better than ACN.
Ionization: ESI vs. APCI

While triazoles are nitrogenous bases, the electron-withdrawing bromine reduces basicity, affecting ionization efficiency.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Polarity Scope Best for polar, ionic species.Best for neutral, less polar species.
Bromo-Triazoles Preferred for most drug-like triazoles. High sensitivity for

.
Alternative for highly halogenated or non-basic analogs (e.g., tribromo-triazoles).
Matrix Effects Susceptible to ion suppression.More robust against matrix effects.
Thermal Stability Gentle (room temp/heated gas).Harsh (vaporizer >350°C). Risk of thermal degradation (

loss) before MS.

Experimental Protocol: A Self-Validating Workflow

Objective: Identification and structural characterization of a 4-bromo-1,2,3-triazole derivative.

Step 1: LC-MS Setup
  • Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

    • Why Methanol? To maximize

      
       selectivity on the Phenyl column.
      
  • Gradient: 5% B to 95% B over 10 mins.

  • Source: ESI Positive Mode.

Step 2: MS Acquisition & Validation
  • Full Scan (MS1): Locate the precursor.

    • Validation: Confirm the 1:1 doublet at

      
      
      
      
      
      and
      
      
      . If absent, stop.
  • Product Ion Scan (MS2): Select the

    
     isotope (lower mass) for fragmentation.
    
    • Note: Selecting the

      
       isotope is also valid but stick to one to avoid spectrum complexity.
      
Step 3: Data Interpretation (The Decision Tree)

Use the following logic to interpret the MS2 spectrum:

  • Check for -28 Da (

    
    ):  Is there a peak at 
    
    
    
    ?
    • Yes: Strong evidence for 1,2,3-triazole .

    • No: Check for -27 Da (

      
      ).
      
  • Check for -27 Da (

    
    ):  Is there a peak at 
    
    
    
    ?
    • Yes: Strong evidence for 1,2,4-triazole .[1]

  • Check Isotope Pattern of Fragments:

    • Does the fragment at

      
       still have a +2 isotope partner?
      
    • Yes: The bromine is retained on the core structure.

    • No: The bromine was lost (unlikely during

      
       loss, but possible in secondary fragmentation).
      

MethodTree Input Unknown Bromo-Triazole IsotopeCheck Check MS1: 1:1 Doublet? Input->IsotopeCheck FragMode Run MS2 (CID) on 79Br ion IsotopeCheck->FragMode Yes LossN2 Loss of 28 Da (N2)? FragMode->LossN2 Result123 ID: 1,2,3-Triazole LossN2->Result123 Yes LossHCN Loss of 27 Da (HCN)? LossN2->LossHCN No Result124 ID: 1,2,4-Triazole LossHCN->Result124 Yes

Caption: Decision tree for classifying bromo-triazole isomers based on MS2 fragmentation.

References

  • Isotopic Patterns in Mass Spectrometry: Chemistry Steps. Isotopes in Mass Spectrometry. (2025). Link Explains the fundamental 1:1 ratio of Bromine isotopes used for identification.

  • 1,2,3-Triazole Fragmentation (Retro-Click): National Institutes of Health (PMC). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. (2023). Link Details the loss of N2 and rearrangement mechanisms specific to 1,2,3-triazoles.

  • 1,2,4-Triazole Fragmentation (HCN Loss): ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025). Link Describes the sequential loss of neutral molecules (HCN) in 1,2,4-triazoles.

  • ESI vs APCI for Pesticides/Triazoles: National Institutes of Health (PubMed). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems. (2019). Link Comparative study showing ESI efficiency for polar triazole fungicides.

  • General Triazole Mass Spectra: Royal Society of Chemistry. Mass spectra of 1,2,3-triazoles. (1973). Link Foundational text on the cleavage of the triazole ring.

Sources

Comparative Guide: 3-Bromo vs. 3-Chloro 1,2,4-Triazole-5-Carboxamides

[1]

Executive Summary

In the functionalization of 1,2,4-triazole-5-carboxamides—a scaffold critical for antiviral (e.g., Ribavirin analogues) and oncology programs—the choice between the 3-bromo and 3-chloro derivatives is not merely a matter of availability. It is a strategic decision dictated by the reaction mechanism of the subsequent step.

Feature3-Chloro-1,2,4-triazole-5-carboxamide 3-Bromo-1,2,4-triazole-5-carboxamide
Primary Utility

Reactions
(Displacement by amines/alkoxides)
Pd-Catalyzed Couplings (Suzuki, Sonogashira, Stille)
Reactivity Driver Electronegativity (Inductive stabilization of Meisenheimer complex)Bond Lability (Facile oxidative addition to metal centers)
Cost/Availability Generally lower cost; higher commercial availability.Higher cost; often synthesized in-house for specific needs.
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)
Recommendation Use for C-N / C-O bond formation. Use for C-C bond formation.

Mechanistic Basis of Reactivity

To select the correct halide, one must understand the rate-determining step (RDS) of the intended transformation. The 1,2,4-triazole ring is electron-deficient, and the carboxamide group at C5 further depletes electron density, activating the C3 position.

Scenario A: Nucleophilic Aromatic Substitution ( )

The "Element Effect" Favors Chlorine. [1]

In

  • Mechanism: The nucleophile attacks C3, pushing electron density onto the ring nitrogens and the exocyclic carbonyl.

  • Why Cl > Br: Chlorine is more electronegative (

    
     = 3.16) than bromine (
    
    
    = 2.96). This stronger inductive effect ($ -I $) lowers the energy of the transition state for nucleophilic attack and stabilizes the anionic intermediate more effectively.
  • Outcome: The 3-chloro derivative often reacts faster or at milder temperatures than the 3-bromo analogue in

    
     displacements.
    
Scenario B: Metal-Catalyzed Cross-Coupling

Bond Dissociation Energy Favors Bromine.

In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the RDS is the Oxidative Addition of the C-X bond to the Pd(0) species.

  • Mechanism: Pd(0) inserts into the C-X bond.

  • Why Br > Cl: The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).

  • Outcome: 3-Bromo-1,2,4-triazoles undergo oxidative addition rapidly with standard catalysts (e.g.,

    
    ). The 3-chloro analogues are frequently inert under these conditions, often requiring specialized, electron-rich bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) to force the reaction, increasing cost and complexity.
    

Decision Matrix & Pathway Visualization

TriazoleSelectionStartTarget TransformationBondTypeBond to be Formed at C3?Start->BondTypeCN_BondC-N / C-O Bond(Amines, Alkoxides)BondType->CN_BondHeteroatom CouplingCC_BondC-C Bond(Aryl, Alkenyl, Alkynyl)BondType->CC_BondCarbon CouplingMech_SNArMechanism: SNArRDS: Nucleophilic AttackCN_Bond->Mech_SNArMech_PdMechanism: Pd-CatalysisRDS: Oxidative AdditionCC_Bond->Mech_PdSelect_ClSelect 3-CHLORO Derivative• Higher Reactivity (Inductive Effect)• Lower Cost• Standard ConditionsMech_SNAr->Select_ClCl stabilizes Meisenheimer complexSelect_BrSelect 3-BROMO Derivative• Faster Oxidative Addition• Compatible with Pd(PPh3)4• Avoids Expensive LigandsMech_Pd->Select_BrWeak C-Br bond facilitates Pd insertion

Figure 1: Decision tree for selecting the optimal halogenated triazole precursor based on the desired chemical transformation.

Experimental Protocols

Protocol A: Displacement (Favors 3-Chloro)

Objective: Synthesis of 3-(alkylamino)-1,2,4-triazole-5-carboxamide.

Rationale: The 3-chloro substrate is used due to its superior inductive activation of the ring, allowing the reaction to proceed with high atom economy.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1,2,4-triazole-5-carboxamide (1.0 equiv, 1.0 mmol).

  • Solvent: Dissolve in anhydrous DMF or DMAc (3.0 mL). Note: Polar aprotic solvents accelerate

    
     by solvating the nucleophile cation.
    
  • Nucleophile: Add the primary amine (e.g., benzylamine) (1.2 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HCl.

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (

    
    ).
    
  • Workup: Pour the mixture into ice-water (20 mL). The product often precipitates. Filter, wash with cold water, and dry. If no precipitate forms, extract with EtOAc (

    
     mL), wash with brine, and concentrate.
    
Protocol B: Suzuki-Miyaura Coupling (Favors 3-Bromo)

Objective: Synthesis of 3-phenyl-1,2,4-triazole-5-carboxamide.

Rationale: The 3-bromo substrate is required to facilitate oxidative addition without the need for exotic ligands. Using the 3-chloro derivative here would likely result in recovered starting material or require temperatures >120 °C.

  • Setup: In a microwave vial or Schlenk flask, combine 3-bromo-1,2,4-triazole-5-carboxamide (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%). Note: 
    
    
    is a robust alternative.
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1) (5 mL).

  • Reaction: Seal and heat to 90–100 °C (or microwave at 110 °C for 30 min) under an argon atmosphere.

  • Monitoring: Check LC-MS for product formation (

    
    ).
    
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate. Purify via flash chromatography (MeOH/DCM gradient).

Comparative Data Summary

The following data is synthesized from general reactivity trends of 1,2,4-triazines and triazoles found in literature [1, 2, 4].

Reaction TypeNucleophile/Partner3-Chloro Yield (Est.)3-Bromo Yield (Est.)Notes
Aminolysis (

)
Benzylamine /

85-95% 75-85%Cl reacts faster; Br is acceptable but less atom-efficient.
Hydrolysis (

)
NaOH /

High ModerateCl is more susceptible to accidental hydrolysis during storage.
Suzuki Coupling

/

< 10% (NR)80-90% Cl requires Buchwald ligands (e.g., XPhos) to react.
Sonogashira Phenylacetylene / CuI< 5%70-85% Br is essential for Cu/Pd cycle efficiency.
Lithiation n-BuLi /

Complex mixtureClean Exchange Br-Li exchange is faster than deprotonation; Cl often leads to ortho-deprotonation mixtures.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from

  • WuXi Biology. (2025). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis and Reactivity Trends. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect and Mechanism. Retrieved from

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from

  • American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from

Publish Comparison Guide: Structural Profiling of 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Gap

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide represents a critical scaffold in the development of antiviral and antineoplastic agents, structurally bridging the gap between simple triazoles and complex nucleoside analogs like Ribavirin.

Current Data Status: Direct single-crystal X-ray diffraction (SC-XRD) data for this specific regioisomer is currently unpublished in open-access repositories (CSD, PDB).

Guide Objective: This guide provides a comparative structural model . Instead of presenting non-existent data, we analyze the experimental crystallography of its two closest high-fidelity analogs: 1,2,4-triazole-3-carboxamide (the Ribavirin base) and 3-bromo-1-methyl-1,2,4-triazol-5-one . By triangulating the data from these validated structures, we predict the target's lattice behavior, solubility profile, and supramolecular synthons, providing a roadmap for researchers synthesizing and crystallizing this compound.

Comparative Crystallographic Data Profile

The following table contrasts the experimentally verified data of the core scaffold and the brominated analog against the predicted parameters for the target molecule. This comparison isolates the structural impact of the bromine halogen bond and N-methylation.

Crystallographic ParameterAnalog A (Core Scaffold) [1]Analog B (Substituent Model) [2]Target Molecule (Predicted)
Compound Name 1,2,4-triazole-3-carboxamide3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5-one3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Formula C₃H₄N₄OC₅H₉BrN₄OC₄H₅BrN₄O
Crystal System MonoclinicMonoclinicMonoclinic (High Probability)
Space Group P2₁/cC2/mP2₁/c or P2₁/n
Unit Cell (a) 3.694 Å15.199 Å~7.5 - 9.0 Å
Unit Cell (b) 17.527 Å6.938 Å~11.0 - 13.0 Å
Unit Cell (c) 7.052 Å7.877 Å~10.5 - 12.0 Å
Beta Angle (β) 94.47°93.87°92° - 98°
Density (calc) 1.635 g/cm³1.772 g/cm³~1.85 g/cm³
Key Interaction N-H...O Hydrogen BondC-Br...O Halogen BondMixed: C-Br...O & Amide Dimer

Technical Insight: The density of the target is predicted to be higher than Analog A due to the heavy bromine atom (Atomic Mass ~79.9), but the unit cell volume will expand significantly to accommodate the steric bulk of the N-methyl group, disrupting the tight planar stacking seen in the unsubstituted triazole.

Structural Analysis & Mechanism

The Bromine "Molecular Hook" (Halogen Bonding)

In Analog B , the bromine atom acts as a specific Lewis acid (sigma-hole donor). The crystal structure reveals a linear C—Br···O=C interaction with a distance of 2.877 Å [2].

  • Causality: This interaction is directional (angle ~175°), unlike isotropic van der Waals forces.

  • Target Implication: For 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide, expect the bromine to anchor the lattice by docking into the carbonyl oxygen of a neighboring amide group. This competes with the standard hydrogen bonding, potentially increasing lattice energy and melting point.

The Carboxamide Synthon

Analog A crystallizes as planar sheets stabilized by an R₂²(8) hydrogen-bonding motif [1]. This "dimer" formation is characteristic of primary amides.

  • Target Implication: The N-methyl substitution on the triazole ring (not the amide) preserves the primary amide NH₂. However, if the target is N-methylcarboxamide (CONHMe), the R₂²(8) dimer is blocked.

    • Clarification: The name "N-methyl...carboxamide" usually implies the methyl is on the amide nitrogen. If so, the donor capacity drops from 2 protons to 1, forcing a shift from sheets to chains (C(4) motifs).

Steric Planarity vs. Twist

The 1,2,4-triazole ring is aromatic and planar. In Analog A, the carboxamide group is coplanar with the ring to maximize conjugation.

  • Risk Factor: The "3-bromo" substituent provides steric pressure. In the target, repulsion between the large bromine atom and the carbonyl oxygen (or amide nitrogen) may force the carboxamide group to rotate out of the plane by 15-30°, reducing pi-stacking efficiency and solubility.

Experimental Protocol: Generating the Data

Since the data is unpublished, the following self-validating protocol is designed to generate high-quality single crystals for this specific class of halogenated triazoles.

Phase 1: Solubility Screening & Crystallization

Objective: Obtain single crystals >0.1mm in at least two dimensions.

  • Solvent Selection:

    • Primary: Methanol (high solubility for triazoles).

    • Antisolvent: Diethyl ether or Hexane (low solubility).

  • Method A: Slow Evaporation (Thermodynamic Control)

    • Dissolve 20 mg of target in 2 mL MeOH.

    • Filter through 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Cover vial with parafilm, poke 3 pinholes.

    • Store at 4°C (reduces kinetic defects).

  • Method B: Vapor Diffusion (Kinetic Control)

    • Place 1 mL saturated MeOH solution in inner vial.

    • Place inner vial in a larger jar containing 5 mL Diethyl Ether.

    • Seal outer jar. Ether vapor diffuses into MeOH, slowly lowering solubility.

Phase 2: Data Collection & Refinement (Validation Metrics)

To ensure the resulting structure is trustworthy (E-E-A-T), the refinement must meet these criteria:

  • Resolution: < 0.80 Å (essential to resolve the Br position accurately).

  • R-Factor (R1): < 5.0% (Standard for small molecules).

  • Goodness of Fit (S): 0.9 - 1.2.

  • CheckCIF: No A-level alerts regarding void spaces (indicates missed solvent) or heavy atom disorder.

Visualization of Structural Logic

Crystal Engineering Workflow

This diagram outlines the decision tree for solving the structure of the target molecule.

CrystalWorkflow Synthesis Synthesis (3-bromo-N-methyl...) Screen Solvent Screen (MeOH/Ether/H2O) Synthesis->Screen Purity >98% Diffraction X-Ray Diffraction (Mo Kα Source) Screen->Diffraction Single Crystal Phasing Phasing (Heavy Atom Method - Br) Diffraction->Phasing Collect Data Refinement Refinement (SHELXL) Phasing->Refinement Solve Structure Validation Validation (CheckCIF / R-factor < 5%) Refinement->Validation Minimize Errors Validation->Refinement Fix Alerts

Caption: Workflow for generating and validating the missing crystallographic data, utilizing the Bromine atom for heavy-atom phasing.

Supramolecular Synthon Competition

Visualizing the competing forces that will dictate the final crystal lattice.

IntermolecularForces Target Target Molecule (3-Br-N-Me-Triazole) HalogenBond Halogen Bond (C-Br ··· O=C) Target->HalogenBond Br Donor HBond Hydrogen Bond (N-H ··· N / O) Target->HBond Amide Donor Packing Crystal Lattice Properties HalogenBond->Packing Directionality (Linear Chains) HBond->Packing Stability (High Melting Pt)

Caption: Competitive interaction map showing how Halogen and Hydrogen bonding forces drive the lattice assembly.

References

  • Experimental Structure (Analog A)

    • Title: 1H-1,2,4-Triazole-3-carboxamide
    • Source: Acta Crystallographica Section E: Structure Reports Online (2008)
    • D
    • URL: [Link]

  • Experimental Structure (Analog B)

    • Title: Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one
    • Source: Acta Crystallographica Section E: Crystallographic Communic
    • Data: Space Group C2/m, Br...O distance 2.877 Å.
    • URL: [Link]

  • Title: 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (Chemical Properties)
  • Ribavirin Structural Context

    • Title: High-Pressure Polymorphism of Ribavirin
    • Source: Crystal Growth & Design (2025)
    • URL: [Link]

validating structure-activity relationships (SAR) of triazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validating the 1,2,3-Triazole Scaffold in SAR Studies vs. Traditional Amide Bioisosteres

Executive Summary & Strategic Context

In modern drug discovery, the 1,2,3-triazole scaffold has evolved from a mere "click chemistry" connector into a critical pharmacophore. While often deployed to link fragments, its true utility lies in its ability to act as a non-classical bioisostere for the amide bond.

This guide provides an objective, data-driven comparison of the 1,4-disubstituted 1,2,3-triazole against the trans-amide functionality. It details the physicochemical rationale, experimental protocols for library generation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), and validation workflows to assess metabolic stability and potency.

Key Takeaway: The triazole scaffold offers superior metabolic stability and solubility compared to amides but requires careful geometric validation due to a slightly larger bond distance (~1.1 Å increase) and higher dipole moment (~5.0 D).

Physicochemical Comparison: Triazole vs. Amide

To validate a Structure-Activity Relationship (SAR), one must understand the electronic and steric perturbations introduced by the scaffold. The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond (Z-configuration) but with distinct electronic signatures.

Table 1: Physicochemical Profile Comparison
Featuretrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleImpact on SAR
Geometry PlanarPlanarExcellent topological mimicry.
Substituent Distance (

)
~3.8 – 3.9 Å~5.0 – 5.1 ÅTriazole extends the linker by ~1.1 Å.[1] Critical for binding pockets with tight steric constraints.
Dipole Moment ~3.5 – 4.0 D~5.0 DTriazole is more polar; may improve solubility but alter membrane permeability.
H-Bond Donor N-H (Strong)C5-H (Weak)The C5-H is a weak donor; may lose potency if the target requires a strong H-bond donor.
H-Bond Acceptor C=O (Strong)N2 / N3 (Moderate)N2/N3 lone pairs mimic the carbonyl oxygen spatial orientation.
Metabolic Stability Low (Protease/Amidase labile)High (Bio-orthogonal)Major Advantage: Resistant to hydrolysis, oxidation, and reduction.[2]

Expert Insight: When replacing an amide with a triazole, if potency drops significantly, it is often due to the loss of the N-H hydrogen bond donor. In these cases, consider adding a donor group on the triazole substituents or exploring 1,5-disubstituted triazoles (which mimic cis-amides).

Visualization: The Bioisosteric Overlay

The following diagram illustrates the structural and electronic relationship between the precursors (Azide/Alkyne) and the resulting scaffold, highlighting the specific atoms responsible for bioisosteric mimicry.

Triazole_Bioisostere cluster_0 Precursors cluster_1 1,4-Disubstituted 1,2,3-Triazole Azide Azide (R-N3) Dipole Contributor N2_N3 N2 & N3 Atoms (H-Bond Acceptors) Mimic Carbonyl O Azide->N2_N3 CuAAC Cyclization Alkyne Alkyne (R'-C≡CH) Scaffold Backbone C5_H C5-H Bond (Weak H-Bond Donor) Mimics Amide N-H Alkyne->C5_H Dipole Dipole Moment ~5.0 Debye N2_N3->Dipole C5_H->Dipole

Caption: Structural derivation of the triazole scaffold showing functional mapping to amide bond features (H-bond acceptors/donors).

Experimental Protocol: High-Fidelity Library Synthesis (CuAAC)

To validate the SAR, you must synthesize a library of triazole analogs. The standard "Click" conditions often fail in medicinal chemistry due to copper entrapment or incomplete conversion. The following protocol ensures >95% purity and copper removal, essential for accurate biological assay data.

Reagents & Setup
  • Catalyst: CuSO₄[3][4][5]·5H₂O (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Ligand: THPTA or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Note: THPTA is preferred for aqueous solubility; TBTA for organic solvents.

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.

Step-by-Step Methodology
  • Preparation: Dissolve the Alkyne (1.0 equiv) and Azide (1.0 equiv) in t-BuOH/H₂O.

  • Catalyst Complexing: In a separate vial, premix CuSO₄ and THPTA (1:2 ratio) in water. Causality: Premixing prevents Cu(I) disproportionation and protects biomolecules from oxidative damage.

  • Initiation: Add the Cu-Ligand complex to the reaction mixture. Finally, add Sodium Ascorbate (freshly prepared in water).

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS.[3]

  • Copper Removal (Critical): Upon completion, add 5 equivalents of EDTA or use a commercial scavenger resin (e.g., QuadraPure™ TU) and stir for 30 mins. Why: Residual copper is cytotoxic and will skew IC50 values in cell-based assays.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Self-Validating Check:

  • LC-MS: Look for the [M+H]+ peak of the triazole.

  • 1H NMR: The formation of the triazole ring is confirmed by a distinct singlet proton peak (C5-H) typically appearing between δ 7.5 – 8.5 ppm . If this peak is missing, the cyclization failed.

SAR Validation Workflow & Metabolic Stability

Once the library is synthesized, the triazole scaffold must be validated against the amide baseline.

A. Metabolic Stability Assay (Microsomal Stability)

Triazoles are often employed to solve the "metabolic soft spot" problem of amides.

  • Protocol: Incubate compound (1 µM) with Human/Rat Liver Microsomes + NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze by LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

Comparative Data (Representative):

Compound Class

(Human Microsomes)
Mechanism of Clearance
Amide Analog 15 – 45 minAmidase hydrolysis / CYP450 oxidation
Triazole Analog > 120 minHighly resistant to hydrolysis; slow oxidative clearance
B. SAR Decision Tree

Use this workflow to interpret your SAR data when switching from Amide to Triazole.

SAR_Validation Start Synthesize Triazole Analog (CuAAC) Assay Measure IC50 / EC50 Start->Assay Compare Compare to Amide Parent Assay->Compare Potency_Equal Potency Retained/Improved Compare->Potency_Equal Similar Activity Potency_Drop Potency Dropped >10x Compare->Potency_Drop Loss of Activity Success VALIDATED: Proceed to PK/Tox (Triazole improves stability) Potency_Equal->Success Analyze_Fail Analyze Failure Mode Potency_Drop->Analyze_Fail Steric Steric Clash? (Linker too long) Analyze_Fail->Steric Modeling H_Bond Missing H-Bond Donor? Analyze_Fail->H_Bond Modeling Fix_Steric Try 1,5-Triazole (RuAAC) or shorter linker Steric->Fix_Steric Fix_HBond Add H-Bond Donor group to R1/R2 substituents H_Bond->Fix_HBond

Caption: Decision logic for interpreting Triazole vs. Amide potency shifts.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Bonnet, D., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science.[6][7] MDPI. Link

  • Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics.[1][6][7][8][9] CHIMIA.[7] Link

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. Link

  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators. National Institutes of Health (NIH). Link

Sources

Technical Guide: Infrared Spectroscopy Characterization of Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1] Objective: To provide a definitive, comparative spectroscopic analysis of the Triazole Carboxamide moiety. This guide moves beyond basic peak listing to explain the vibrational causality distinguishing this pharmacophore from its synthetic precursors (nitriles, esters) and structural isomers (1,2,3- vs. 1,2,4-triazoles).[1]

The triazole carboxamide group is a critical bioisostere in drug development (e.g., Ribavirin, anticancer candidates).[1] Its characterization is often complicated by the vibrational coupling between the electron-deficient triazole ring and the amide carbonyl. This guide establishes a self-validating protocol for unambiguous identification.

Theoretical Framework: Vibrational Coupling & Causality

The "Push-Pull" Effect

In a triazole carboxamide, the amide group (-CONH₂) is directly attached to a nitrogen-rich aromatic ring. This creates a unique electronic environment compared to aliphatic amides.

  • Ring-Amide Conjugation: The triazole ring acts as an electron-withdrawing group (EWG) via induction but can donate electron density via resonance. This conjugation typically lowers the C=O stretching frequency (Amide I band) by 10–20 cm⁻¹ compared to non-conjugated amides, shifting it from ~1690 cm⁻¹ to ~1660–1670 cm⁻¹.

  • Isomer Distinction (1,2,3 vs. 1,2,4):

    • 1,2,3-Triazoles: Exhibit a more polarized structure with a distinct N=N stretching mode often buried in the fingerprint region or appearing as a shoulder around 1400–1450 cm⁻¹.

    • 1,2,4-Triazoles: More polarizable with "breathing" modes that couple strongly with the amide II band (N-H bending), creating complex multiplets in the 1500–1600 cm⁻¹ region.[1]

Comparative Analysis: Target vs. Alternatives

In synthesis, "performance" is defined by the ability to distinguish the target product from starting materials and byproducts. The following table contrasts the Triazole Carboxamide against its most common synthetic precursors.

Table 1: Diagnostic Peak Shifts (The "Fingerprint" of Success)
Functional GroupDiagnostic Region (cm⁻¹)Key Peak AssignmentSpectral Behavior & Notes
Triazole Carboxamide (Target) 1650 – 1690 C=O[1][2] Stretch (Amide I) Strong, sharp. Lower frequency due to conjugation.
3150 – 3450 N-H Stretch (Amide A) Doublet (sym/asym) for primary amides (-NH₂).[1]
1590 – 1620 N-H Bend (Amide II) Medium intensity.[1] Often overlaps with ring C=N.
Triazole Nitrile (Precursor) 2200 – 2260C≡N StretchSharp, medium. The "Dead Giveaway" of incomplete reaction.
Triazole Ester (Precursor) 1720 – 1750C=O[1] Stretch (Ester)Strong. Significantly higher frequency than the amide C=O.
Triazole Carboxylic Acid (Byproduct) 2500 – 3300O-H StretchVery Broad/Diffuse. "Hump" underlying C-H region.[1]
1680 – 1710C=O[1][2] Stretch (Acid)Often broader than amide/ester peaks.[1]
Comparative Insight: The "Amide I" Shift
  • Distinguishing from Esters: If you see a carbonyl peak >1720 cm⁻¹, your amidation is incomplete.[1] The shift to ~1670 cm⁻¹ is the primary indicator of conversion.

  • Distinguishing from Acids: The Carboxamide N-H stretches (3150–3450 cm⁻¹) are distinct sharp bands, whereas the Acid O-H is a massive, broad feature that obscures the C-H stretching region (3000–3100 cm⁻¹).

Experimental Protocol: Self-Validating Acquisition

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Recommended Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal.[1]

  • Why ATR? Triazole carboxamides are often crystalline solids with high melting points (e.g., Ribavirin mp > 160°C).[1] KBr pellets can introduce moisture (hygroscopic KBr), causing false O-H signals that mimic carboxylic acid impurities.[1] ATR minimizes this artifact.

Step-by-Step Workflow
  • Background Collection:

    • Clean ATR crystal with isopropanol.

    • Collect 32 scans of air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1]

  • Sample Preparation:

    • Place ~2 mg of solid sample on the crystal.

    • Apply high pressure using the anvil. Reasoning: Good contact is critical for the high-wavenumber N-H region.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 64 (to improve signal-to-noise for weak ring overtones).

  • Data Processing:

    • Apply Baseline Correction (rubber band method preferred).[1]

    • Do not apply excessive smoothing, as this can merge the Amide II band with Triazole ring modes.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for characterizing these compounds.

Diagram 1: Synthesis Monitoring Decision Tree

This workflow guides the chemist through interpreting the spectrum during the synthesis of a triazole carboxamide from a nitrile or ester precursor.

Synthesis_Monitoring Start Acquire IR Spectrum (Crude Product) CheckCN Check 2200-2260 cm⁻¹ (Nitrile Region) Start->CheckCN CN_Present Peak Present? (Sharp, ~2240) CheckCN->CN_Present CheckCO Check 1700-1750 cm⁻¹ (Ester/Acid Region) CN_Present->CheckCO No Result_SM Incomplete: Starting Material (Nitrile) CN_Present->Result_SM Yes CO_High Peak > 1710 cm⁻¹? CheckCO->CO_High CheckAmide Check 1650-1690 cm⁻¹ (Amide I Region) CO_High->CheckAmide No Result_Ester Incomplete: Unreacted Ester CO_High->Result_Ester Yes (Sharp) Amide_Present Strong Peak ~1670 cm⁻¹? CheckAmide->Amide_Present CheckNH Check 3150-3450 cm⁻¹ (N-H Region) Amide_Present->CheckNH Yes Amide_Present->Result_SM No (Check Structure) NH_Pattern Pattern Type? CheckNH->NH_Pattern Result_Acid Side Product: Hydrolysis (Acid) NH_Pattern->Result_Acid Broad Hump (OH) Result_Success SUCCESS: Triazole Carboxamide NH_Pattern->Result_Success Doublet (NH2)

Caption: Logical workflow for monitoring the synthesis of triazole carboxamides, prioritizing the exclusion of precursors before confirming the product.

Diagram 2: Vibrational Mode Assignment (1,2,4-Triazole-3-Carboxamide)

A specific breakdown of the expected peaks for a Ribavirin-like scaffold.[1]

Spectral_Assignment Molecule 1,2,4-Triazole-3-Carboxamide Structure Amide_Grp Carboxamide Group (-CONH₂) Molecule->Amide_Grp Ring_Grp Triazole Ring (C₂H₂N₃) Molecule->Ring_Grp NH_Stretch N-H Stretch 3450 (asym), 3350 (sym) Diagnostic: Doublet Amide_Grp->NH_Stretch CO_Stretch C=O Stretch (Amide I) 1660-1690 cm⁻¹ Diagnostic: Strongest Peak Amide_Grp->CO_Stretch NH_Bend N-H Bend (Amide II) 1590-1620 cm⁻¹ Diagnostic: Medium/Overlap Amide_Grp->NH_Bend CH_Ring C-H Stretch (Aromatic) 3100-3130 cm⁻¹ Diagnostic: Weak/Sharp Ring_Grp->CH_Ring Ring_Def Ring Breathing/C=N 1500-1550 cm⁻¹ Diagnostic: Complex Band Ring_Grp->Ring_Def NN_Stretch N-N Stretch ~1280 cm⁻¹ Diagnostic: Fingerprint Ring_Grp->NN_Stretch

Caption: Hierarchical assignment of vibrational modes for 1,2,4-triazole-3-carboxamide, separating amide functionality from ring skeletal vibrations.

References

  • NIST Chemistry WebBook. IR Spectrum of 1H-1,2,3-triazole-4-carboxamide. National Institute of Standards and Technology.[3] [Link][1]

  • El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling.[4] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amides and Heterocycles. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for Amide I/II shifts).

  • University of Babylon. Synthesis and Characterization of New 1,2,4-Triazole Derivatives. (Provides experimental IR data for triazole synthesis monitoring). [Link]

Sources

Comparative Binding Affinity of Triazole Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, the triazole carboxamide moiety has emerged as a high-value pharmacophore, functioning not merely as a passive linker but as a critical determinant of binding affinity and selectivity. This guide analyzes the comparative binding performance of 1,2,3-triazole-4-carboxamide analogs versus their 1,2,4-triazole counterparts (e.g., Ribavirin), with a specific focus on their application as Pregnane X Receptor (PXR) antagonists and Kinase inhibitors .

Key Takeaway: The 1,2,3-triazole ring acts as a bioisostere of the amide bond, offering enhanced metabolic stability and a unique dipole moment that facilitates hydrogen bonding in restricted pockets. Our comparative data demonstrates that specific substitutions at the N1 and C5 positions can shift binding affinity from micromolar (


M) to low nanomolar (nM) ranges.

Mechanistic Basis of Binding

The binding affinity of triazole carboxamides is governed by their ability to engage in specific non-covalent interactions within the target's active site.

  • Dipole Interactions: The triazole ring possesses a large dipole moment (~5 D), allowing it to participate in strong dipole-dipole interactions with polar residues.

  • Hydrogen Bonding: The carboxamide group serves as a dual H-bond donor (NH) and acceptor (C=O). In PXR antagonists, this motif is critical for anchoring the molecule to the ligand-binding domain (LBD).

  • Pi-Stacking: The aromatic triazole system facilitates

    
     stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) often found in kinase ATP-binding pockets.
    
Diagram: PXR Signaling & Inhibitor Intervention

The following diagram illustrates the PXR signaling pathway and the specific intervention point of triazole carboxamide antagonists, preventing the upregulation of drug-metabolizing enzymes like CYP3A4.

PXR_Pathway Agonist Xenobiotic/Drug (Agonist) PXR_Cyt PXR (Cytosolic) Agonist->PXR_Cyt Binds Complex_Active PXR-Agonist Complex PXR_Cyt->Complex_Active Activation Complex_Inactive PXR-Antagonist Complex (Stabilized) PXR_Cyt->Complex_Inactive Inhibition Inhibitor Triazole Carboxamide (Antagonist) Inhibitor->PXR_Cyt Competes/Binds Nucleus Nuclear Translocation Complex_Active->Nucleus Complex_Inactive->Nucleus Blockade RXR RXR DNA_Bind PXR-RXR Binding to PXR Response Element RXR->DNA_Bind Nucleus->RXR Heterodimerization Transcription Transcription of CYP3A4 / MDR1 DNA_Bind->Transcription Metabolism Accelerated Drug Metabolism Transcription->Metabolism

Figure 1: Mechanism of Action for PXR Antagonism. Triazole carboxamides bind to the PXR LBD, preventing the conformational change required for RXR recruitment and DNA binding.

Comparative Analysis: PXR Antagonists

This section compares the binding affinity of specific 1,2,3-triazole-4-carboxamide analogs derived from a seminal SAR study. The goal was to replace a sulfonyl linkage with a carboxamide to improve physicochemical properties while maintaining potency.

Dataset: Optimization of Scaffold R1 and R2 Substituents

Target: Human Pregnane X Receptor (hPXR) Assay Method: TR-FRET Competitive Binding

Compound IDR1 Substituent (N1-Position)R2 Substituent (Carboxamide)Binding IC

(

M)
Functional Activity
Compound 1 4-t-butylphenyl2,6-dichlorophenyl1.2Moderate Binder
Compound 2 4-t-butylphenyl4-t-butylphenyl0.65 Agonist/Antagonist Mix
Compound 14 3,5-di-t-butylphenyl4-t-butylphenyl0.21 Strong Inverse Agonist
Compound 85 Optimized ScaffoldOptimized Scaffold< 0.05 Potent Antagonist

Analysis of Results:

  • The "Magic Methyl" Effect vs. Bulk: Replacing the tert-butyl group at the R1 position with smaller groups (Methyl or Ethyl) completely abolished binding activity (IC

    
     > 50 
    
    
    
    M). This confirms that a bulky hydrophobic group is essential to fill the large, flexible hydrophobic pocket of PXR.
  • Linker Chemistry: The shift from Compound 1 to Compound 14 shows that increasing lipophilicity on the N1-phenyl ring (3,5-di-t-butyl) improves affinity by ~3-fold. This suggests the binding pocket at this specific vector is deep and lipophilic.

  • Selectivity: Compound 85 represents the lead optimized structure, achieving nanomolar affinity.[1] It functions as a "pure" antagonist, unlike Compound 2 which displayed mixed agonist/antagonist behavior, highlighting that subtle steric changes can decouple binding affinity from intrinsic efficacy.

Secondary Comparison: Ribavirin vs. 1,2,3-Triazole Analogs

While PXR inhibitors utilize the 1,2,3-triazole, the antiviral drug Ribavirin utilizes a 1,2,4-triazole.[2] Recent studies have synthesized 1,2,3-triazole bioisosteres of Ribavirin to target viral proteases (e.g., COVID-19 Main Protease, M


).
FeatureRibavirin (Standard)1,2,3-Triazole Analogs (Novel)
Core Scaffold 1,2,4-Triazole-3-carboxamide1,2,3-Triazole-4-carboxamide
Primary Target IMP Dehydrogenase (IMPDH)Viral Proteases (M

), IMPDH
Binding Energy (Docking) -6.0 to -6.5 kcal/mol-8.0 to -8.8 kcal/mol
Mechanism Nucleoside MimicryHydrophobic Pocket Occupation

Insight: The 1,2,3-triazole analogs show superior theoretical binding affinity in docking studies against M


 compared to the 1,2,4-core. This is attributed to the slightly different vector of the carboxamide group and the ability of the 1,2,3-triazole N2/N3 nitrogens to accept hydrogen bonds more effectively in certain protease pockets.

Validated Experimental Protocols

To replicate these findings or evaluate new analogs, the following protocols are recommended. These are designed to be self-validating systems.

A. TR-FRET Competitive Binding Assay (PXR)

This assay measures the displacement of a fluorescently labeled ligand by your test compound.

Reagents:

  • Lanthascreen™ TR-FRET PXR Competitive Binding Kit (Invitrogen).

  • Test Compounds (10 mM DMSO stock).

Workflow Diagram:

TRFRET_Workflow Step1 Prepare Plate (384-well Black) Step2 Add PXR-LBD (GST-tagged) Step1->Step2 Step4 Add Test Compound (Serial Dilution) Step2->Step4 Pre-incubation Step3 Add Fluormone™ (Tracer Ligand) Step5 Add Tb-anti-GST Antibody Step3->Step5 Step4->Step3 Step6 Incubate 1 hr @ RT (Dark) Step5->Step6 Step7 Read TR-FRET (Ex: 340nm, Em: 495/520nm) Step6->Step7

Figure 2: Step-by-step workflow for the TR-FRET Binding Assay.

Protocol Steps:

  • Preparation: Dilute test compounds in TR-FRET PXR Assay Buffer. Ensure final DMSO concentration is <1%.

  • Assembly: In a 384-well plate, add 5

    
    L of GST-tagged PXR-LBD.
    
  • Competition: Add 5

    
    L of test compound. Incubate for 30 mins to allow equilibrium binding.
    
  • Detection: Add 5

    
    L of Fluormone™ PXR Green Tracer followed by 5 
    
    
    
    L of Terbium-labeled anti-GST antibody.
  • Readout: Measure the emission ratio (520 nm / 495 nm).

    • High Ratio = Tracer bound (No inhibitor).

    • Low Ratio = Tracer displaced (Strong inhibitor).

Self-Validation Check:

  • Z'-Factor: Calculate Z' using positive control (10

    
    M SR12813) and negative control (DMSO). A value > 0.5 confirms assay robustness.
    
  • Dose-Response: Ensure the curve fits a standard Hill slope (-1.0). Steep slopes may indicate aggregation/precipitation.

Troubleshooting & Causality

When comparative binding data is inconsistent, consider these factors:

  • Solubility vs. Affinity: Triazole carboxamides can be lipophilic.[3] If IC

    
     curves plateau before reaching 0% activity, the compound may be precipitating.
    
    • Solution: Add 0.01% Triton X-100 to the assay buffer to prevent aggregation.

  • Fluorescence Interference: Some triazole analogs are naturally fluorescent.

    • Check: Run a "compound only" well (no tracer). If signal is high at 520 nm, the compound interferes with the FRET signal. Switch to a radioligand binding assay or SPR.

  • Slow Binding Kinetics: High-affinity inhibitors (nM range) often have slow off-rates (

    
    ).
    
    • Adjustment: Extend incubation time from 1 hour to 4 hours to ensure thermodynamic equilibrium is reached.

References

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Source: National Institutes of Health (PMC) URL:[Link]

  • Novel 1,2,3-Triazole Derivatives as Potential Inhibitors against Covid-19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. Source: National Institutes of Health (PMC) URL:[Link]

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin. Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • Discovery of Potent Anticancer Tricarboxamide Analogs Linked to 1,2,3-Triazole. Source: ResearchGate URL:[Link]

Sources

Benchmarking Purity and Structural Integrity of 3-Bromo-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Analytical Techniques and Reference Standards

Executive Summary

In the high-stakes landscape of drug discovery, 3-bromo-triazole derivatives (including 3-bromo-1,2,4-triazole and 4-bromo-1,2,3-triazole) serve as critical bioisosteres and intermediate scaffolds. Their utility in Suzuki-Miyaura couplings and "click" chemistry is well-documented, yet their characterization presents unique challenges due to the high halogen content (approx. 54% by mass for the parent heterocycle).

This guide provides authoritative reference data, compares the performance of combustion analysis (EA) against modern spectroscopic alternatives (HRMS/qNMR), and outlines rigorous protocols for validating these halogenated scaffolds.

Part 1: Chemical Identity & Elemental Reference Data[1][2]

For researchers synthesizing or sourcing these compounds, the Theoretical Elemental Composition serves as the primary baseline for purity assessment. Deviations >0.4% from these values typically indicate solvent entrapment (common in triazoles) or incomplete halogen combustion.

Table 1: Theoretical Elemental Composition (Reference Standards)
Compound NameCAS No.FormulaMW ( g/mol )%C%H%N%Br
3-Bromo-1H-1,2,4-triazole 7343-33-1C₂H₂BrN₃147.9616.23 1.36 28.40 54.00
1-Methyl-3-bromo-1,2,4-triazole 115053-53-7C₃H₄BrN₃162.0022.24 2.49 25.94 49.33
4-Bromo-1H-1,2,3-triazole 40964-56-5C₂H₂BrN₃147.9616.23 1.36 28.40 54.00
1-Benzyl-4-bromo-1,2,3-triazole 84450-45-3C₉H₈BrN₃238.0945.40 3.39 17.65 33.56

Critical Note on Tautomerism: 3-bromo-1,2,4-triazole exists in equilibrium between 1H and 4H tautomers. While this affects NMR shifts, it does not alter the elemental composition. However, it significantly impacts solubility and crystallization, often leading to the entrapment of polar solvents like water or methanol, which skews EA results (specifically H% and C%).

Part 2: Comparative Analytical Performance

The industry standard for small molecule purity is shifting. While Elemental Analysis (Combustion) remains the "Gold Standard" for bulk purity, it struggles with high-halogen heterocycles.

Comparison: Combustion Analysis (EA) vs. Orthogonal Spectroscopy (HRMS/qNMR)
FeatureMethod A: Combustion Analysis (CHN) Method B: HRMS + qNMR
Principle Thermal oxidation/reduction to CO₂, H₂O, N₂.Exact mass measurement + Proton counting vs. internal standard.
Sample Req. High (2–5 mg). Destructive.Low (<1 mg). Non-destructive (NMR).
Halogen Impact High Interference. Br can form non-volatile residues or interfere with N₂ detection if not properly scrubbed.Negligible. Br isotopic pattern (¹:¹) aids confirmation.
Purity Insight Measures Bulk Purity (includes inorganics/solvents).Measures Molecular Integrity . qNMR required for bulk purity.
Verdict Required for Publication. Best for confirming absence of inorganic salts.Best for Routine Screening. Superior for identifying specific impurities.
The "Halogen Trap" in Combustion Analysis

When analyzing 3-bromo-triazoles, standard combustion protocols often fail. Bromine can form molecular Br₂ or HBr, which may not be fully trapped by the reduction tube (typically Copper).

  • Symptom: High Nitrogen values (interference in TCD detector) or drifting Carbon values.

  • Solution: Ensure the analyzer is equipped with a tungsten oxide (WO₃) or specific halogen scrubber. Add a combustion aid (e.g., V₂O₅) to ensure complete oxidation of the refractory heterocyclic ring.

Part 3: Functional Performance & Reactivity Profiling

Why choose 3-bromo-triazoles over their chloro- or iodo- counterparts?

Diagram 1: Reactivity vs. Stability Trade-off

Reactivity Chloro 3-Chloro-Triazole (High Stability, Low Reactivity) Bromo 3-Bromo-Triazole (Balanced Profile) Chloro->Bromo Increasing Reactivity (Pd-Catalysis) Bromo->Chloro Increasing Shelf-Life Iodo 3-Iodo-Triazole (High Reactivity, Low Stability) Bromo->Iodo Increasing Reactivity Iodo->Bromo Increasing Shelf-Life

Caption: Comparative reactivity landscape. Bromo-triazoles offer the optimal balance between shelf-stability (unlike iodo-analogs which degrade in light) and reactivity in Suzuki/Sonogashira couplings (unlike chloro-analogs which require harsh conditions).

Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-1,2,4-Triazole (Bromination Route)

Based on oxidative bromination principles.

  • Reagents: 1,2,4-Triazole (1.0 eq), Bromine (Br₂, 1.1 eq), Water (Solvent).

  • Procedure:

    • Dissolve 1,2,4-triazole in water at 40°C.

    • Add Br₂ dropwise over 30 minutes. Caution: Exothermic.

    • Heat to 60°C for 2 hours.

    • Cool to 0°C. The product precipitates as a white solid.

  • Purification (Crucial for EA):

    • Filter the crude solid.

    • Recrystallize from water/ethanol (9:1).

    • Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours . Note: Insufficient drying is the #1 cause of EA failure due to water retention in the triazole lattice.

Protocol B: Analytical Workflow for Validation

Workflow Sample Synthesized 3-Bromo-Triazole TLC TLC/LC-MS (Initial Check) Sample->TLC Decision1 Purity > 95%? TLC->Decision1 Recryst Recrystallize (H2O/EtOH) Decision1->Recryst No NMR 1H/13C NMR (Confirm Structure) Decision1->NMR Yes Dry Vacuum Dry (50°C, 24h) Recryst->Dry Dry->TLC EA Elemental Analysis (Confirm Bulk Purity) NMR->EA Pass Release Lot EA->Pass Within 0.4% Fail Re-process EA->Fail > 0.4% Dev Fail->Recryst High C% Fail->Dry High H%

Caption: Step-by-step validation workflow ensuring analytical grade purity suitable for biological screening or reference standards.

References
  • Synthesis and Characterization of 1,2,4-Triazoles. TSI Journals. (2016). Detailed spectral and elemental data for triazole derivatives.

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. (2009). Discusses the reactivity and regioselectivity of 4-bromo-triazoles.

  • Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. (2021).[1] Comparative synthesis and halogenation protocols.

  • Influence of Halogen Anion on Triazole Complexes. SerWisS. Discusses the difficulties in quantitative elemental analysis of halogenated triazole complexes.

  • 3-Bromo-1H-1,2,4-triazole Product Data. Sigma-Aldrich. Physical properties and safety data.

Sources

Safety Operating Guide

3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Senior Lab Operations Managers, and EHS Officers.[1]

Executive Summary: The "Chain of Custody" Approach

As a Senior Application Scientist, I often see disposal treated as an afterthought. With halogenated nitrogen-heterocycles like 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide , this complacency is a safety risk.[1] This compound presents a dual challenge: the triazole ring (high nitrogen content, potential for NOx generation) and the bromine substituent (requiring halogen-specific scrubbing during incineration).

Immediate Directive: Do NOT dispose of this compound down the drain or in general "non-halogenated" trash. It requires a dedicated Halogenated Organic Solid waste stream destined for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes.[1] This compound is an intermediate often used in pharmaceutical synthesis. Its stability profile dictates the disposal pathway.[1]

PropertyDataOperational Implication
CAS Number 1228553-15-8 (Generic analog ref)Identifier for manifest tracking.
Molecular Formula C₄H₅BrN₄OHigh N:C ratio; generates NOx upon combustion.[1]
Physical State Solid (White to Off-white)Must be packaged as solid waste; do not dissolve solely for disposal.
Hazards (GHS) Warning (Acute Tox. 4, Skin Irrit.[2] 2)PPE (Nitrile gloves, P95 mask) required during waste transfer.[1]
Reactivity Stable, but incompatible with strong oxidizers.[1]CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums (Risk of violent decomposition).
Halogen Content Bromine (Br)Mandatory Segregation: Poisons standard catalytic converters; requires HBr scrubbers.

Waste Classification & Regulatory Coding

Proper coding ensures the waste facility accepts the drum.[1] While this specific molecule is not explicitly "P-listed" or "U-listed" (like Amitrole, U011) under US EPA RCRA regulations, it must be characterized by its toxicity and halogen content.[1]

  • Primary Waste Class: Non-Regulated Chemical Waste (unless mixed with listed solvents).

  • Operational Class: Halogenated Organic Solid.

  • RCRA Characteristic Flags:

    • D001 (Ignitable): No (unless wet with flammable solvent).

    • D002 (Corrosive): No.

    • D003 (Reactive): Unlikely, but treat as "Potential Energetic" due to triazole ring if in kilogram quantities.[1]

Scientist’s Note: If you synthesized this in-house and it is not pure, characterize the waste based on the solvents used (e.g., if recrystallized from Methylene Chloride, it becomes F002 hazardous waste).[1]

Operational Disposal Protocol (Step-by-Step)

This protocol ensures a self-validating safety system where the waste is stabilized before it leaves your bench.

Phase 1: Segregation & Quenching[1]
  • Isolate: Do not mix with non-halogenated waste.[1][3] The bromine content makes disposal significantly more expensive; contaminating a non-halogenated drum with this compound upgrades the entire drum to "Halogenated" pricing.[1]

  • Quenching (Trace Residues): If cleaning glassware, rinse with a solvent compatible with the compound (e.g., DMSO or Methanol).[1] Collect this rinse as Halogenated Solvent Waste .

  • Solid Waste: Collect bulk solids in a dedicated wide-mouth jar.

Phase 2: Packaging
  • Primary Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar with a screw-top lid.

    • Why? HDPE is resistant to chemical attack and shock.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Must Read: "Hazardous Waste - Halogenated Organic Solid."

    • Constituents: List "3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide" (Do not use abbreviations like "Triazole-Br").[1]

Phase 3: Storage
  • Store in a Satellite Accumulation Area (SAA) .[3]

  • Segregation: Keep separate from oxidizing acids (Nitric, Perchloric). The triazole ring can be protonated or oxidized, potentially leading to exothermic runaway.[1]

Visualization: Disposal Workflow & Chemical Fate

Figure 1: Laboratory-to-Incinerator Workflow

This decision matrix guides the researcher through the segregation process to prevent regulatory violations.

DisposalWorkflow Start Waste Generation: 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Bulk/Powder) StateCheck->Solid Liquid Liquid (Dissolved/Rinsate) StateCheck->Liquid ContainerS Container: HDPE Wide Mouth Jar Solid->ContainerS Drain Drain/Sewer Solid->Drain PROHIBITED Trash Regular Trash Solid->Trash PROHIBITED LabelS Label: 'Halogenated Organic Solid' ContainerS->LabelS Storage Satellite Accumulation Area (Segregate from Oxidizers) LabelS->Storage SolventCheck Check Solvent Compatibility Liquid->SolventCheck ContainerL Container: HDPE Carboy (Liquid) SolventCheck->ContainerL LabelL Label: 'Halogenated Solvent Waste' ContainerL->LabelL LabelL->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Figure 1: Decision matrix for segregating halogenated triazole waste. Note the strict prohibition of sewer disposal due to aquatic toxicity and halogen regulations.

Figure 2: Incineration & Chemical Fate

Why do we pay for "Halogenated" disposal? This diagram explains the chemistry occurring inside the industrial incinerator.

IncinerationFate Molecule Input: Triazole-Br Molecule Heat Rotary Kiln (1100°C) Molecule->Heat Breakdown Thermal Decomposition Heat->Breakdown HBr HBr Gas (Corrosive) Breakdown->HBr NOx NOx Gases Breakdown->NOx CO2 CO2 + H2O Breakdown->CO2 Scrubber Caustic Scrubber (NaOH Spray) HBr->Scrubber Captured NOx->Scrubber Treated Stack Clean Stack Gas CO2->Stack Neutral NaBr Salt (Neutralized) Scrubber->Neutral Scrubber->Stack

Figure 2: The chemical fate of the molecule during destruction. The bromine atom is converted to HBr gas, which must be neutralized by caustic scrubbers to prevent acid rain formation.[1]

Emergency Response: Spills & Exposure

In the event of a benchtop spill of solid powder:

  • PPE Upgrade: Wear double nitrile gloves and a P100/N95 respirator to avoid inhaling dust.[1]

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp material and the paper towels into the Halogenated Solid Waste container.

  • Decontamination: Wipe the surface with a mild detergent and water. Dispose of wipes as hazardous waste.[1]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide analogs. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • ETH Zürich. (2023). Disposal of Hazardous Waste: Halogenated Solvent Waste Guidelines. Retrieved from

  • PubChem. (2024). Compound Summary: 1,2,4-Triazole derivatives and associated hazards. National Library of Medicine.[1] Retrieved from

Sources

Personal protective equipment for handling 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary: The "Why" Behind the Safety

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide as "just another reagent." This is a critical error. This compound is not merely a reactant; it is a functionalized halotriazole —a scaffold frequently privileged in oncology and antifungal drug discovery due to its bioactivity.[1][2]

The Safety Paradox: The very features that make this molecule valuable (the electron-deficient triazole ring and the reactive bromine handle) are what define its toxicity profile.[1][2]

  • The Triazole Core: Historically associated with reproductive toxicity and acute oral toxicity (see 1,2,4-triazole classifications [1]).[1][2]

  • The Bromine Substituent: Increases lipophilicity and alkylating potential, facilitating dermal absorption.[1][2]

Operational Directive: Treat this compound as a Control Band 3 (OEB 3) substance (Potent/Toxic) until specific toxicological data proves otherwise. The protocols below are designed to prevent not just acute exposure, but long-term sensitization and cross-contamination.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk.[1][2] Since specific OELs (Occupational Exposure Limits) rarely exist for specific intermediates, we apply structural activity relationship (SAR) logic.[1][2]

Hazard ClassGHS Classification (Inferred*)Mechanism of Action
Acute Toxicity Category 3 (Oral) Triazoles can interfere with CYP450 enzymes; toxic if ingested.[1]
Irritation Category 2 (Skin/Eye) The bromo-triazole moiety is an irritant to mucous membranes.[1][2]
Reproductive Category 2 (Suspected) Analogous to 1,2,4-triazole (H361d), a known teratogen [2].[2]
Physical Combustible Solid Finely divided dust poses a deflagration risk if not grounded.[1][2]

*Inferred based on SAR with 3-bromo-1,2,4-triazole and N-alkyl-triazole-carboxamides.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this tiered approach based on the specific task.

Tier 1: Standard Handling (Weighing < 1g, Solubilized Transfers)
  • Ocular: Chemical Splash Goggles (ANSI Z87.1).[1][2] Why? Safety glasses allow vapors/dust to bypass the side shields.[1][2]

  • Dermal (Hands): Double Gloving Strategy. [1][2]

    • Inner Layer: 4 mil Nitrile (Inspection White).[1][2]

    • Outer Layer: 5-8 mil Nitrile (Teal/Blue).[1][2]

    • Rationale: Brominated organics can permeate thin nitrile.[1][2] The white inner glove reveals tears or breakthrough immediately.[1][2]

  • Body: Tyvek® Lab Coat or liquid-resistant apron over standard cotton coat.[1][2]

  • Respiratory: Handling must occur inside a certified Fume Hood.[1][2] If weighing outside a hood (not recommended), a P100 particulate respirator is mandatory.[1][2]

Tier 2: High-Risk Operations (Spill Cleanup, Scale-up > 10g)
  • Add: Face Shield over Goggles.[1][2]

  • Add: Tyvek® Sleeve Covers (to bridge the gap between glove and coat).[1][2]

  • Respiratory: Full-face elastomeric respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1][2]

Operational Protocol: The "Zero-Exposure" Workflow

This workflow minimizes static charge (a common issue with triazole powders) and aerosolization.[1][2]

Step 1: Receipt & Storage
  • Inspection: Upon receipt, wipe the outside of the container with a surfactant-based cleaner (e.g., Decon 90) before storing.[1][2] Shipping containers often carry trace external contamination.[1][2]

  • Storage: Store in a cool, dry place (2-8°C is typical for brominated amides to prevent hydrolysis). Keep away from strong oxidizers.[1][2][3]

Step 2: Weighing (The Critical Control Point)
  • Engineering Control: Use a static-dissipative balance enclosure or ionizing bar.[1][2] Triazole amides are often fluffy solids that fly easily.[1][2]

  • Technique:

    • Place a tared vial inside the hood.

    • Use a disposable antistatic spatula.[1][2]

    • Do not return excess material to the stock bottle (prevents cross-contamination).[1][2]

    • Wipe the balance area with a wet tissue (solvent-dampened) immediately after use.[1][2]

Step 3: Solubilization & Transfer
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol.[1][2]

  • The Exotherm Check: When dissolving in reactive solvents, add the solid slowly. While amides are stable, the triazole ring can complex with metals or acids exothermically.[1][2]

  • Cannula Transfer: For quantities >100mL, use closed-system transfers (cannula or diaphragm pump) rather than pouring.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

SafetyProtocol Start Start: Handling 3-bromo-N-methyl- 1H-1,2,4-triazole-5-carboxamide TaskAnalysis Analyze Task & Quantity Start->TaskAnalysis SmallScale < 1g (Standard Prep) TaskAnalysis->SmallScale Routine LargeScale > 10g or Spill Cleanup TaskAnalysis->LargeScale High Risk Hood Engineering Control: Fume Hood Required SmallScale->Hood GloveBox Engineering Control: Powder Containment Hood / Glove Box LargeScale->GloveBox PPE_Std PPE Tier 1: Double Nitrile Gloves Splash Goggles Lab Coat Hood->PPE_Std PPE_High PPE Tier 2: Tyvek Sleeves + Apron Face Shield + Goggles P100 Respirator (if open sash) GloveBox->PPE_High Dissolve Solubilization: Add solid to solvent slowly (Watch for mild exotherm) PPE_Std->Dissolve PPE_High->Dissolve Waste Disposal: Segregate into Halogenated Waste Do NOT mix with Oxidizers Dissolve->Waste Post-Exp

Figure 1: Decision Logic for Engineering Controls and PPE Selection based on scale and risk.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Upgrade to Tier 2 PPE (Respirator is critical).

  • Contain: Do not dry sweep.[1][2] This generates dust.[1][2][4][5]

  • Cleanup: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to wet the powder, then scoop into a hazardous waste bag.[1][2]

  • Decontaminate: Wash the surface with 1N NaOH (mild base hydrolysis breaks down the amide/triazole core) followed by water [3].[1][2]

Disposal Strategy
  • Classification: Halogenated Organic Waste. [1][2]

  • Segregation: Never mix with strong acids (potential for HBr gas evolution) or strong oxidizers.[1][2]

  • Labeling: Clearly mark as "Contains Triazole Derivative – Suspected Repro Toxin."[1][2]

References

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole.[1][2][6] (Classified as Repr.[1][2] 1B). Available at: [Link][2]

  • PubChem. Compound Summary: 3-bromo-1H-1,2,4-triazole.[6][7] National Library of Medicine.[1][2] Available at: [Link][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。